molecular formula C15H17NO5 B3180344 endo-BCN-NHS carbonate CAS No. 1493802-77-9

endo-BCN-NHS carbonate

Número de catálogo: B3180344
Número CAS: 1493802-77-9
Peso molecular: 291.30
Clave InChI: SKTDJYHCSCYLQU-FOSCPWQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Endo-BCN-NHS carbonate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2/t10-,11+,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTDJYHCSCYLQU-FOSCPWQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426827-79-3
Record name rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

endo-BCN-NHS carbonate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of endo-BCN-NHS carbonate, a key reagent in bioconjugation and chemical biology.

Core Concepts: Chemical Structure and Properties

This compound, systematically named (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, is a heterobifunctional crosslinker.[1][2] Its structure is characterized by two key reactive moieties: an endo-bicyclo[6.1.0]nonyne (BCN) group and an N-hydroxysuccinimide (NHS) carbonate.[1][3] The BCN group is a strained alkyne that readily participates in copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-containing molecules.[2][4] The NHS carbonate group is an amine-reactive ester that forms stable carbamate linkages with primary amines, such as the lysine residues found in proteins.[1]

The combination of these two functionalities allows for a two-step, orthogonal bioconjugation strategy. First, the NHS carbonate is used to attach the BCN moiety to a biomolecule of interest. Subsequently, the BCN-functionalized biomolecule can be reacted with an azide-containing molecule. This reagent is particularly valuable for applications in drug delivery, probe development, and protein and antibody labeling.[5]

Chemical Structure:

(Note: [BCN] represents the bicyclo[6.1.0]nonyne core structure)

Physicochemical Properties:

PropertyValueReferences
CAS Number 1426827-79-3[6]
Molecular Formula C₁₅H₁₇NO₅[1][6]
Molecular Weight 291.30 g/mol [1][6]
Appearance White to light yellow solid[6]
Purity Typically >90-97%[1][6]
Solubility Soluble in organic solvents like DMSO and DMF.-
Storage Recommended storage at -20°C under an inert atmosphere.[1]

Reactivity and Stability

The utility of this compound is rooted in the distinct reactivity of its two functional groups.

NHS Carbonate Reactivity and Stability:

The NHS carbonate group reacts with primary amines at a slightly alkaline pH (typically 7.2-8.5) to form a stable carbamate bond.[1] The reaction proceeds via nucleophilic attack of the amine on the activated carbonate, leading to the release of N-hydroxysuccinimide. It is important to perform this reaction in amine-free buffers, such as phosphate or bicarbonate buffers, to avoid unwanted side reactions.

The stability of the NHS ester is pH-dependent. Hydrolysis of the ester is a competing reaction, and its rate increases with pH. At pH 8.6 and 4°C, the half-life of a typical NHS ester can be as short as 10 minutes. Therefore, it is crucial to use freshly prepared solutions of this compound and to control the pH of the reaction mixture.

A study on BCN derivatives highlighted that carbamate linkages, such as those formed by this compound, can be less stable in biological media compared to amide bonds.[7] This suggests that for applications requiring long-term stability in a cellular environment, the choice of linker chemistry is a critical consideration.[7]

BCN Reactivity and Kinetics:

The endo-BCN group is a highly reactive strained alkyne used in SPAAC reactions. The ring strain of the cyclooctyne allows it to react with azides without the need for a cytotoxic copper catalyst, making it ideal for in vivo and cellular applications.[4] The reaction is highly selective, forming a stable triazole linkage.

Kinetic studies have been performed on the core endo-BCN structure. The second-order rate constant for the reaction of endo-BCN with benzyl azide has been reported to be 0.29 M⁻¹s⁻¹ in a CD₃CN/D₂O mixture.[5]

Experimental Protocols

A key application of this compound is the modification of proteins, such as elastin-like polypeptides (ELPs), to introduce clickable handles for subsequent functionalization, often leading to the formation of hydrogels for applications like cell encapsulation.[8] The following is a generalized protocol for the modification of a protein with this compound, based on common practices for NHS ester conjugations.

Materials:

  • Protein (e.g., Elastin-Like Polypeptide) containing primary amines (lysine residues)

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for the specific protein.

    • Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the BCN-modified Protein:

    • Remove the excess reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting the BCN-modified protein with an azide-containing fluorescent probe followed by spectrophotometric analysis.

Visualizing Workflows and Relationships

Diagram of the Two-Step Bioconjugation Strategy:

The following diagram illustrates the overall workflow for using this compound to conjugate a protein with an azide-modified molecule.

Bioconjugation_Workflow Protein Protein with Primary Amines (e.g., Lysine) BCN_Protein BCN-Modified Protein Protein->BCN_Protein NHS Carbonate-Amine Reaction (pH 7.2-8.5) BCN_NHS endo-BCN-NHS Carbonate BCN_NHS->BCN_Protein Final_Conjugate Final Protein Conjugate BCN_Protein->Final_Conjugate SPAAC (Copper-Free Click) Azide_Molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Final_Conjugate

Caption: A schematic of the two-step bioconjugation process.

Logical Relationship of Reaction Steps and Considerations:

This diagram outlines the logical steps and key considerations for a successful bioconjugation experiment using this compound.

Reaction_Logic cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: SPAAC Reaction Prep_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix Protein and Reagent Prep_Protein->Mix Prep_Reagent Prepare Fresh endo-BCN-NHS Stock in DMSO Prep_Reagent->Mix Incubate1 Incubate (1-2h RT or O/N 4°C) Mix->Incubate1 Quench Quench with Excess Amine (e.g., Tris) Incubate1->Quench Purify1 Purify BCN-Protein (Dialysis / SEC) Quench->Purify1 Prep_BCN_Protein Prepare BCN-Modified Protein Solution Purify1->Prep_BCN_Protein Characterize (e.g., MS) Mix2 Mix BCN-Protein and Azide-Molecule Prep_BCN_Protein->Mix2 Prep_Azide Prepare Azide-Molecule Solution Prep_Azide->Mix2 Incubate2 Incubate (Time varies based on kinetics) Mix2->Incubate2 Purify2 Purify Final Conjugate (as needed) Incubate2->Purify2

Caption: A flowchart of the experimental workflow and key decision points.

References

An In-depth Technical Guide to the Synthesis and Purification of endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of endo-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate (endo-BCN-NHS carbonate), a crucial reagent in bioconjugation and drug delivery applications. The following sections detail the experimental protocols, present key quantitative data in a structured format, and provide visualizations of the synthesis and purification workflows.

Overview

This compound is a bifunctional linker that contains a strained bicyclononyne (BCN) moiety for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) carbonate for the efficient labeling of primary amines on biomolecules. This combination allows for the straightforward and robust conjugation of molecules of interest to proteins, antibodies, and other biological targets.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the commercially available 1,5-cyclooctadiene. The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_0 Synthesis of endo-BCN-OH cluster_1 Synthesis of this compound COD 1,5-Cyclooctadiene EBC syn/anti-Ethyl bicyclo[6.1.0]non- 4-ene-9-carboxylate COD->EBC Ethyl diazoacetate, Rh₂(OAc)₄ syn_EBC syn-Ethyl bicyclo[6.1.0]non- 4-ene-9-carboxylate EBC->syn_EBC Isomer Separation endo_BCN_ene_OH (syn-bicyclo[6.1.0]non-4-en- 9-yl)methanol syn_EBC->endo_BCN_ene_OH LiAlH₄ dibromo_alkane Dibromo-bicyclo[6.1.0]nonan- 9-ylmethanol endo_BCN_ene_OH->dibromo_alkane Br₂ endo_BCN_OH endo-Bicyclo[6.1.0]non-4-yn- 9-ylmethanol (endo-BCN-OH) dibromo_alkane->endo_BCN_OH KOtBu endo_BCN_OH_2 endo-BCN-OH endo_BCN_NHS This compound endo_BCN_OH_2->endo_BCN_NHS N,N'-Disuccinimidyl carbonate, Et₃N

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Synthesis of endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH)

This synthesis involves four key steps starting from 1,5-cyclooctadiene.

Step 1: Rhodium-catalyzed Cyclopropanation of 1,5-Cyclooctadiene

To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄) is added. Ethyl diazoacetate is then added dropwise to the mixture at room temperature. The reaction is typically stirred for several hours.

Step 2: Isomer Separation

The reaction yields a mixture of syn- and anti- isomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. These isomers can be separated by column chromatography on silica gel.

Step 3: Reduction of syn-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate

The purified syn-ester is dissolved in an anhydrous etheral solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled in an ice bath. Lithium aluminum hydride (LiAlH₄) is added portion-wise, and the reaction mixture is stirred for several hours while allowing it to warm to room temperature.

Step 4: Dibromination and Dehydrobromination

The resulting alcohol, (syn-bicyclo[6.1.0]non-4-en-9-yl)methanol, is dissolved in a chlorinated solvent like dichloromethane and cooled. A solution of bromine in the same solvent is added dropwise. After the reaction is complete, the solvent is removed, and the crude dibrominated product is treated with a strong base, such as potassium tert-butoxide (KOtBu), in THF to induce dehydrobromination and form the desired alkyne, endo-BCN-OH.

Synthesis of this compound

To a solution of endo-BCN-OH (1.0 eq.) in anhydrous acetonitrile are added N,N'-disuccinimidyl carbonate (DSC, 2.0 eq.) and triethylamine (Et₃N, 3.0 eq.). The reaction mixture is stirred at room temperature for 16 hours.

Purification Protocol

The purification of this compound is critical to ensure high purity for subsequent bioconjugation reactions.

Work-up

After the 16-hour reaction, the mixture is diluted with a 1:1 mixture of ethyl acetate and diethyl ether. The organic layer is washed successively with water and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Column Chromatography

The crude product is purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane (e.g., 1:3 ethyl acetate:hexane). The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield this compound as a colorless solid.

Purification_Workflow Start Crude Reaction Mixture Dilution Dilute with EtOAc:Et₂O (1:1) Start->Dilution Wash_H2O Wash with Water (6x) Dilution->Wash_H2O Wash_Brine Wash with Brine (2x) Wash_H2O->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Chromatography Silica Gel Column Chromatography (EtOAc/Hexane gradient) Concentrate->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Purification workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Yields

StepReactantsKey ConditionsProductTypical Yield
Synthesis of endo-BCN-OH
Cyclopropanation1,5-Cyclooctadiene, Ethyl diazoacetate, Rh₂(OAc)₄DCM, Room Temperature, several hourssyn/anti-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylateHigh
Reductionsyn-Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate, LiAlH₄Anhydrous Et₂O or THF, 0 °C to RT, several hours(syn-bicyclo[6.1.0]non-4-en-9-yl)methanolGood
Dibromination/Dehydrobromination(syn-bicyclo[6.1.0]non-4-en-9-yl)methanol, Br₂, KOtBuDCM, then THFendo-BCN-OHModerate
Synthesis of this compound
Carbonate Formationendo-BCN-OH, N,N'-Disuccinimidyl carbonate, Et₃NAnhydrous MeCN, Room Temperature, 16 hoursThis compound67%

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₅H₁₇NO₅
Molecular Weight 291.30 g/mol
Appearance Colorless to white solid
Purity (Typical) >95% (by NMR and/or HPLC)
Storage Store at -20°C under an inert atmosphere.
¹H NMR (CDCl₃) Consistent with the structure of this compound. Key signals include those for the succinimide protons, the BCN ring protons, and the methylene bridge protons.
TLC Rf 0.81 (EtOAc:Hexane = 1:3 on silica gel)

Concluding Remarks

This technical guide provides a detailed protocol for the synthesis and purification of this compound, a valuable tool for researchers in chemical biology and drug development. Adherence to the described procedures and purification techniques is crucial for obtaining a high-purity product suitable for sensitive bioconjugation applications. The provided diagrams and tables offer a clear and concise summary of the workflow and expected outcomes.

An In-depth Technical Guide to the Mechanism and Application of endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical applications of endo-BCN-NHS carbonate, a heterobifunctional crosslinker integral to advanced bioconjugation strategies. This document details the chemistry of its reactive moieties, quantitative data on its performance, and detailed protocols for its use in key applications.

Core Mechanism of Action

This compound is a powerful tool in bioconjugation due to its dual reactivity, enabling a two-step, orthogonal approach to linking biomolecules. This is facilitated by two key chemical groups: an N-hydroxysuccinimidyl (NHS) carbonate and a bicyclo[6.1.0]nonyne (BCN), a strained alkyne.

The primary mechanism involves two distinct reaction steps:

  • Amine-Reactive Conjugation: The NHS carbonate group reacts with primary amines, such as the ε-amine of lysine residues on proteins, to form a stable carbamate bond. This reaction proceeds efficiently at a basic pH (typically 7.2-8.5).[1]

  • Bioorthogonal Click Chemistry: The endo-BCN group enables copper-free click chemistry. It can react with azide-functionalized molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[2] Alternatively, the BCN moiety can react with tetrazine-functionalized molecules via an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1]

This dual functionality allows for the precise and stable conjugation of two different molecules, making it a versatile reagent in fields such as drug delivery, in vivo imaging, and the creation of complex biomaterials.[1]

Mechanism_of_Action endo_BCN_NHS endo-BCN-NHS Carbonate BCN_Protein BCN-functionalized Protein endo_BCN_NHS->BCN_Protein NHS carbonate reaction with primary amine (pH 7.2-8.5) Protein Protein (with Lysine) Protein->BCN_Protein Azide_Molecule Azide-tagged Molecule Final_Conjugate Protein-Molecule Conjugate Azide_Molecule->Final_Conjugate BCN_Protein->Final_Conjugate SPAAC reaction (copper-free)

Figure 1: Reaction scheme of this compound.

Quantitative Data

The efficiency and kinetics of the conjugation reactions are critical for experimental design. The following tables summarize key quantitative data for the reactions involving this compound.

ParameterValueConditionsReference
SPAAC Reaction Kinetics
Second-order rate constant (k₂) for endo-BCN and benzyl azide0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2)
NHS Carbonate Stability
Hydrolysis half-life of succinimidyl carbonate20.4 minutespH 8.0, 25°C
Carbamate Linkage Stability
General StabilityMore stable than esters and carbonates in vivo.Physiological conditions

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Protocol for Protein Labeling with this compound

This protocol describes the functionalization of a protein with this compound.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS), free of primary amines.

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Spin desalting column

Procedure:

  • Prepare Protein Solution: Adjust the protein solution to a concentration of 1-10 mg/mL in PBS. Add 1/10th volume of 1 M NaHCO₃ to raise the pH to 8.0-8.5.

  • Prepare Reagent Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Mix gently and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Purification: Remove excess, unreacted this compound using a spin desalting column according to the manufacturer's instructions.

  • Characterization: The degree of labeling can be determined using mass spectrometry. The BCN-functionalized protein is now ready for the subsequent SPAAC reaction.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Sol Prepare Protein Solution (1-10 mg/mL in PBS) Adjust_pH Adjust pH to 8.0-8.5 (with 1M NaHCO3) Protein_Sol->Adjust_pH Mix Add 5-20x molar excess of reagent to protein solution Adjust_pH->Mix Reagent_Sol Dissolve this compound (10 mg/mL in DMF/DMSO) Reagent_Sol->Mix Incubate Incubate: RT for 1-2h or 4°C for 2-4h Mix->Incubate Desalt Remove excess reagent (Spin Desalting Column) Incubate->Desalt Characterize Characterize Degree of Labeling (Mass Spectrometry) Desalt->Characterize

Figure 2: Workflow for protein labeling.

Protocol for Hydrogel Formation using BCN-Functionalized Polymers

This protocol outlines the formation of a hydrogel by crosslinking a BCN-functionalized polymer with an azide-functionalized polymer.

Materials:

  • BCN-functionalized polymer (e.g., hyaluronic acid-BCN)

  • Azide-functionalized polymer (e.g., hyaluronic acid-azide)

  • Phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Prepare Polymer Solutions: Separately dissolve the BCN-functionalized and azide-functionalized polymers in PBS or cell culture medium to the desired concentrations.

  • Hydrogel Formation: Mix the two polymer solutions in a 1:1 volume ratio.

  • Gelling: Allow the mixture to stand at room temperature or 37°C. Gelation time will depend on the polymer concentration and degree of functionalization.

  • Application: The resulting hydrogel can be used for applications such as 3D cell culture or as a scaffold for tissue engineering.

Hydrogel_Formation_Workflow BCN_Polymer Dissolve BCN-functionalized polymer in buffer Mix_Polymers Mix polymer solutions (1:1 volume ratio) BCN_Polymer->Mix_Polymers Azide_Polymer Dissolve Azide-functionalized polymer in buffer Azide_Polymer->Mix_Polymers Gelation Allow to gel at RT or 37°C Mix_Polymers->Gelation Hydrogel Hydrogel formed Gelation->Hydrogel

Figure 3: Workflow for hydrogel formation.

Application in a Signaling Pathway Context: EGFR Targeting

This compound is a valuable tool for developing targeted drug delivery systems. For example, it can be used to conjugate a cytotoxic drug to an antibody that targets a specific cancer cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR).

The workflow for such an application is as follows:

  • Antibody Functionalization: An anti-EGFR antibody is functionalized with this compound to introduce BCN groups.

  • Drug Modification: A cytotoxic drug is modified with an azide group.

  • Conjugation: The BCN-functionalized antibody is reacted with the azide-modified drug via SPAAC to create an antibody-drug conjugate (ADC).

  • Targeting and Internalization: The ADC is administered and binds to EGFR on the surface of cancer cells. The ADC-EGFR complex is then internalized by the cell.

  • Drug Release and Action: Inside the cell, the linker is cleaved (if designed to be cleavable), releasing the cytotoxic drug, which then exerts its therapeutic effect, leading to apoptosis.

EGFR_Targeting_Pathway cluster_conjugation ADC Preparation cluster_cellular Cellular Mechanism Anti_EGFR Anti-EGFR Antibody BCN_Ab BCN-functionalized Antibody Anti_EGFR->BCN_Ab NHS carbonate reaction endo_BCN_NHS endo-BCN-NHS Carbonate endo_BCN_NHS->BCN_Ab ADC Antibody-Drug Conjugate (ADC) BCN_Ab->ADC SPAAC Azide_Drug Azide-modified Cytotoxic Drug Azide_Drug->ADC Binding ADC binds to EGFR ADC->Binding EGFR EGFR on Cancer Cell Surface EGFR->Binding Internalization Internalization of ADC-EGFR complex Binding->Internalization Release Drug Release Internalization->Release Apoptosis Cell Apoptosis Release->Apoptosis

Figure 4: EGFR targeting with an ADC.

References

Navigating the Bioconjugation Landscape: A Technical Guide to the Solubility and Handling of endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, the precise modification of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and novel research tools. endo-Bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (endo-BCN-NHS carbonate) has emerged as a key reagent for copper-free click chemistry, enabling the efficient labeling of proteins and other biomolecules. However, its successful application hinges on a thorough understanding of its solubility and stability, particularly in the aqueous environments required for most biological reactions. This technical guide provides an in-depth analysis of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffers, alongside detailed experimental protocols to ensure optimal handling and reactivity.

Solubility Profile: A Tale of Two Solvents

The solubility of this compound exhibits a stark contrast between organic solvents and aqueous systems, a critical consideration for experimental design.

High Solubility in DMSO:

This compound demonstrates excellent solubility in DMSO.[1] This makes DMSO the ideal solvent for preparing high-concentration stock solutions. For optimal results, it is recommended to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can impact the stability of the NHS ester. The use of ultrasonic treatment can also aid in the dissolution process.[1]

Limited Solubility in Aqueous Buffers:

The inclusion of a polyethylene glycol (PEG) spacer in related BCN-NHS ester derivatives has been shown to enhance aqueous solubility, highlighting the relatively hydrophobic nature of the unmodified this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound.

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO100 mg/mL[1]343 mMUltrasonic treatment may be required. Use of anhydrous DMSO is recommended.[1]
Aqueous Buffers (e.g., PBS)Not quantitatively reported; considered low.-A stock solution in a water-miscible organic solvent (e.g., DMSO) is typically used.

Stability in Aqueous Buffers: The Critical Role of Hydrolysis

The utility of this compound in aqueous solutions is intrinsically linked to the stability of the N-hydroxysuccinimide ester group, which is susceptible to hydrolysis. This competing reaction with the desired amine acylation is highly dependent on the pH and temperature of the buffer.

The rate of hydrolysis increases significantly with a rise in pH.[2][3] This is a critical factor to consider when planning bioconjugation reactions, which are often performed at physiological to slightly alkaline pH (7.2 - 8.5) to ensure the deprotonation of primary amines on the target biomolecule.

Hydrolysis Rate of NHS Esters

The table below provides data on the half-life of NHS esters in aqueous solutions at various pH values and temperatures. This information serves as a valuable guideline for predicting the stability of the reactive ester of this compound under different experimental conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[2][3]
7.0Ambient~7 hours[4]
8.0Room Temperature125 - 210 minutes
8.5Room Temperature130 - 180 minutes
8.6410 minutes[2][3]
9.0Room Temperature110 - 125 minutes
9.0AmbientMinutes[4]

Experimental Protocols

To ensure the successful use of this compound in bioconjugation experiments, the following detailed protocols are recommended.

Preparation of a Concentrated Stock Solution in DMSO
  • Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a clean, dry microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO per 1 mg of the compound).

    • Vortex the solution vigorously until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

General Protocol for Bioconjugation in an Aqueous Buffer
  • Materials:

    • Concentrated stock solution of this compound in DMSO.

    • Target biomolecule (e.g., protein, antibody) in a suitable amine-free buffer (e.g., PBS, HEPES, Borate buffer) at the desired pH (typically 7.2 - 8.5).

    • Reaction tubes.

    • Purification column or dialysis system.

  • Procedure:

    • Prepare the solution of the target biomolecule at the desired concentration in the reaction buffer.

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the biomolecule.

    • Add the calculated volume of the this compound stock solution directly to the biomolecule solution while gently vortexing. The final concentration of DMSO should be kept to a minimum (ideally below 10%).

    • Incubate the reaction mixture for the desired period (typically 30 minutes to 2 hours) at room temperature or 4°C. The reaction time should be optimized based on the reactivity of the target biomolecule and the stability of the NHS ester at the chosen pH.

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM.

    • Purify the labeled biomolecule from the excess reagent and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.

Mandatory Visualizations

To further clarify the experimental workflow and the underlying chemical principles, the following diagrams have been generated.

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification endo_bcn This compound (solid) stock_solution Concentrated Stock Solution endo_bcn->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution reaction_mixture Reaction Mixture stock_solution->reaction_mixture Add dropwise biomolecule Biomolecule in Aqueous Buffer (pH 7.2-8.5) biomolecule->reaction_mixture labeled_biomolecule Labeled Biomolecule reaction_mixture->labeled_biomolecule Incubate purification Size-Exclusion Chromatography / Dialysis labeled_biomolecule->purification final_product Purified Labeled Biomolecule purification->final_product

Caption: Experimental workflow for bioconjugation using this compound.

logical_relationship cluster_solubility Solubility Considerations cluster_stability Stability in Aqueous Buffers high_dmso_sol High Solubility in DMSO stock_sol_prep Stock Solution in Organic Solvent high_dmso_sol->stock_sol_prep low_aq_sol Low Solubility in Aqueous Buffers low_aq_sol->stock_sol_prep reaction_efficiency Impacts Reaction Efficiency stock_sol_prep->reaction_efficiency Enables controlled addition to aqueous reaction hydrolysis NHS Ester Hydrolysis ph_dependence pH Dependent hydrolysis->ph_dependence temp_dependence Temperature Dependent hydrolysis->temp_dependence ph_dependence->reaction_efficiency temp_dependence->reaction_efficiency

Caption: Key factors influencing the use of this compound.

References

An In-depth Technical Guide to endo-BCN-NHS Carbonate for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-NHS carbonate, a key reagent in copper-free click chemistry, focusing on its mechanism, applications, and the practical aspects of its use in bioconjugation.

Introduction to this compound

Endo-bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (this compound) is a heterobifunctional crosslinker designed for the efficient labeling and modification of biomolecules.[1][] It possesses two key reactive moieties: an N-hydroxysuccinimidyl (NHS) carbonate and a strained bicyclononyne (BCN). This dual functionality allows for a two-step bioconjugation strategy, making it a valuable tool in drug development, diagnostics, and fundamental biological research.[3]

The primary application of this compound lies in its ability to participate in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This bioorthogonal reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, which is a significant advantage for in vivo and live-cell applications.[6]

Chemical Properties and Mechanism of Action

Chemical Structure:

  • endo-BCN (endo-bicyclo[6.1.0]nonyne): A highly strained cyclooctyne that readily reacts with azide-functionalized molecules via SPAAC. The "endo" configuration refers to the stereochemistry of the cyclopropane ring fusion, which influences its reactivity.[5]

  • NHS Carbonate (N-hydroxysuccinimidyl carbonate): An amine-reactive group that forms a stable carbamate linkage with primary amines, such as the side chain of lysine residues in proteins.[1][4]

The bioconjugation process using this compound involves two sequential reactions:

  • Amine Labeling: The NHS carbonate group reacts with a primary amine on a target biomolecule (e.g., a protein or antibody) at a basic pH (typically 8.0-8.5) to form a stable carbamate bond. This step effectively "tags" the biomolecule with the BCN moiety.

  • Copper-Free Click Chemistry (SPAAC): The BCN-tagged biomolecule is then introduced to a molecule containing an azide group. The inherent ring strain of the BCN alkyne drives a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a copper catalyst.

Quantitative Data

The efficiency and kinetics of the reactions involving this compound are critical for successful bioconjugation. The following tables summarize key quantitative data related to the reactivity and stability of the BCN and NHS carbonate moieties.

ParameterValueConditionsReference
BCN-Azide Reaction
Second-Order Rate Constant (k₂)0.29 M⁻¹s⁻¹ (with benzyl azide)CD₃CN/D₂O (1:2) mixture[7]
Up to 2 M⁻¹s⁻¹ (with pyridinium azide)[8]
NHS Carbonate Stability
Half-life at pH 7.0, 0°C4-5 hoursAqueous buffer[7]
Half-life at pH 8.6, 4°C10 minutesAqueous buffer[7]
Protein Labeling
Typical Labeling Efficiency20-35%Protein concentration of 1-2.5 mg/mL in PBS[1]

Experimental Protocols

This section provides a detailed methodology for a typical protein labeling experiment using this compound.

Materials
  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

  • Storage Buffer: PBS, pH 7.4, with optional protein stabilizer (e.g., 0.1% BSA) and preservative (e.g., 0.05% sodium azide)

Protocol for Protein Labeling with this compound
  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into PBS using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL in PBS. Higher concentrations generally lead to better labeling efficiency.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution in anhydrous DMSO. For example, dissolve 2.91 mg of this compound (MW: 291.30 g/mol ) in 1 mL of anhydrous DMSO. This solution should be used immediately.

  • Labeling Reaction:

    • Transfer the desired amount of protein solution to a reaction tube.

    • Add the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the protein solution to achieve a final concentration of approximately 0.05-0.1 M bicarbonate.

    • Calculate the required volume of the 10 mM this compound stock solution. A molar excess of 10-20 fold of the BCN reagent over the protein is a good starting point for optimization.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the BCN-Labeled Protein:

    • Equilibrate the SEC column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Elute the BCN-labeled protein with PBS. The protein conjugate will elute first, followed by the unreacted this compound and other small molecules.

    • Collect the fractions containing the purified protein conjugate. Protein-containing fractions can be identified by measuring the absorbance at 280 nm.

  • Characterization and Storage:

    • Determine the concentration of the purified BCN-labeled protein using a standard protein assay (e.g., BCA or Bradford).

    • The degree of labeling (DOL), the average number of BCN molecules per protein, can be determined using techniques such as mass spectrometry.

    • Store the purified conjugate in the Storage Buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Protein Protein (with Primary Amine) BCN_Protein BCN-Labeled Protein Protein->BCN_Protein pH 8.0-8.5 BCN_NHS endo-BCN-NHS Carbonate BCN_NHS->BCN_Protein Final_Conjugate Final Bioconjugate BCN_Protein->Final_Conjugate Strain-Promoted Cycloaddition Azide_Molecule Azide-Modified Molecule Azide_Molecule->Final_Conjugate

Two-step bioconjugation using this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

G A 1. Protein Preparation (Buffer Exchange & Concentration) C 3. Labeling Reaction (pH 8.3-8.5, 1-2h, RT) A->C B 2. Prepare 10 mM endo-BCN-NHS Carbonate in anhydrous DMSO B->C D 4. Quench Reaction (Optional, with Tris buffer) C->D E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization & Storage (Protein Assay, -20°C / -80°C) E->F

Experimental workflow for protein labeling.

Conclusion

This compound is a powerful and versatile reagent for the bioconjugation of proteins and other amine-containing biomolecules. Its ability to participate in copper-free click chemistry makes it particularly well-suited for applications in sensitive biological systems. By understanding the underlying chemistry and following optimized protocols, researchers can effectively utilize this reagent to advance their studies in drug development, diagnostics, and various other fields of life sciences.

References

An In-depth Technical Guide to Bioorthogonal Chemistry with endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a powerful tool for the precise chemical modification of biomolecules in their native environments. This guide provides a comprehensive overview of a key reagent in this field: endo-BCN-NHS carbonate. This bifunctional linker enables the two-step labeling of biomolecules, opening up a wide range of applications in research, diagnostics, and therapeutics.

Introduction to Bioorthogonal Chemistry and this compound

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A key strategy in this field is the "bioorthogonal chemical reporter strategy," a two-step approach for labeling biomolecules.[1] First, a biomolecule is metabolically, enzymatically, or chemically modified to incorporate a bioorthogonal functional group, the "chemical reporter." Second, a probe molecule carrying a complementary functional group is introduced, which then selectively reacts with the reporter.

endo-Bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (this compound) is a heterobifunctional linker designed for this two-step labeling paradigm.[2][3] It possesses two key reactive moieties:

  • An endo-Bicyclononyne (BCN) group: This strained alkyne is highly reactive towards azides in a copper-free reaction known as the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is fast, specific, and biocompatible.[4][5][6]

  • An N-Hydroxysuccinimidyl (NHS) carbonate group: This moiety reacts efficiently with primary amines, such as the side chains of lysine residues in proteins, to form stable carbamate bonds.[7][8][9]

This dual functionality allows for a versatile approach to bioconjugation. A biomolecule can first be "activated" with this compound through its primary amines. The resulting BCN-tagged biomolecule can then be selectively labeled with an azide-containing probe, which can be a fluorophore, a drug molecule, or another biomolecule.[10]

Physicochemical and Reactivity Data

Understanding the quantitative aspects of this compound is crucial for designing and executing successful experiments.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₅H₁₇NO₅[9]
Molecular Weight 291.30 g/mol [9]
Appearance White to light yellow solid
Purity Typically >90-98%[9]
Storage Store at -20°C, desiccated[11]
Reactivity and Stability Data

The reactivity of the BCN group and the stability of the NHS carbonate are critical parameters for successful bioconjugation.

BCN-Azide Reaction Kinetics:

The reaction between the BCN group and an azide is a second-order reaction. The rate constant is a key indicator of the reaction's efficiency.

ReactantsSecond-Order Rate Constant (k₂)ConditionsReference
endo-BCN and Benzyl Azide0.29 M⁻¹s⁻¹CD₃CN/D₂O (1:2)

NHS Carbonate Stability:

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[5][7]
8.0Room Temp~1 hour[4]
8.6410 minutes[5][7]
8.5Room Temp~10 minutes[4]
9.0Room Temp125 minutes (for a specific porphyrin-NHS ester)[8]

It is important to note that aminolysis (the desired reaction with amines) rates generally parallel hydrolysis rates.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes the first step of the two-step labeling strategy: attaching the BCN handle to a protein of interest.

Materials:

  • Protein of interest (e.g., antibody)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[2]

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[2][12]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[13]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the protein is light-sensitive.[2][12][13]

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2][12]

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of BCN molecules per protein, using methods such as mass spectrometry or by reacting the BCN-labeled protein with an azide-functionalized fluorescent probe and measuring the absorbance.

Protocol 2: Cell Surface Glycoprotein Labeling and Visualization

This protocol outlines the complete two-step workflow for labeling and visualizing glycoproteins on the surface of living cells.

Materials:

  • Cells of interest

  • Metabolic labeling precursor (e.g., peracetylated N-azidoacetylmannosamine - Ac₄ManNAz)

  • BCN-functionalized fluorescent probe (prepared by reacting a fluorescent dye NHS ester with an amino-BCN linker, or commercially available)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA) for blocking

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular staining)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

Step 1: Metabolic Labeling with an Azide Reporter

  • Cell Culture: Culture the cells of interest to the desired confluency.

  • Metabolic Labeling: Supplement the cell culture medium with the azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) and incubate for 1-3 days. This allows the cells to metabolically incorporate the azide groups into their cell surface glycoproteins.[14]

  • Wash: Gently wash the cells three times with PBS to remove unincorporated precursor.

Step 2: Bioorthogonal Ligation with a BCN-Probe

  • Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Labeling: Incubate the cells with the BCN-functionalized fluorescent probe (e.g., 5-50 µM in blocking buffer) for 1-2 hours at room temperature or 37°C, protected from light.

  • Wash: Wash the cells three times with PBS to remove the unbound probe.

Step 3: Imaging

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If intracellular targets are to be visualized, permeabilize the cells with a permeabilization buffer for 10 minutes.

  • Nuclear Staining: Stain the cell nuclei with a suitable dye (e.g., DAPI) according to the manufacturer's protocol.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the labeled cells using a fluorescence microscope with appropriate filter sets.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize the logical flow of experiments and the underlying chemical principles.

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein (with primary amines) BCN_Protein BCN-labeled Protein Protein->BCN_Protein Amine Reaction endoBCNNHS endo-BCN-NHS carbonate endoBCNNHS->BCN_Protein BCN_Protein_2 BCN-labeled Protein Azide_Probe Azide-Probe (e.g., Drug, Fluorophore) Conjugate Protein-Probe Conjugate Azide_Probe->Conjugate BCN_Protein_2->Conjugate SPAAC Reaction

Caption: Workflow for two-step protein labeling using this compound.

cell_labeling_workflow cluster_metabolic Metabolic Glycoengineering cluster_ligation Bioorthogonal Ligation & Imaging Azide_Sugar Azide-Sugar Precursor (e.g., Ac4ManNAz) Cell Living Cell Azide_Sugar->Cell Azide_Cell Cell with Azide-labeled Glycoproteins Cell->Azide_Cell Cellular Metabolism Azide_Cell_2 Cell with Azide-labeled Glycoproteins BCN_Fluorophore endo-BCN-Fluorophore Labeled_Cell Fluorescently Labeled Cell BCN_Fluorophore->Labeled_Cell Microscopy Fluorescence Microscopy Labeled_Cell->Microscopy Azide_Cell_2->Labeled_Cell SPAAC Reaction

Caption: Workflow for cell surface glycoprotein labeling and visualization.

Applications in Drug Development and Research

The versatility of this compound has led to its adoption in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies.[15] The antibody directs the drug to cancer cells, minimizing off-target toxicity.

  • Cell Imaging and Tracking: By conjugating fluorescent probes to biomolecules, researchers can visualize their localization and dynamics within living cells and organisms.[9]

  • Proteomics and Target Identification: this compound can be used to attach affinity tags (e.g., biotin) to proteins, enabling their isolation and identification from complex biological samples.

  • Hydrogel Formation and Cell Encapsulation: It can be used to modify proteins like elastin-like proteins (ELPs) with BCN groups. These modified proteins can then be cross-linked through SPAAC to form hydrogels for applications such as cell encapsulation and tissue engineering.[7][11]

  • Surface Immobilization: Biomolecules functionalized with this compound can be immobilized on surfaces or nanoparticles for the development of biosensors, diagnostic assays, and targeted delivery systems.[6]

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its ability to efficiently and specifically label biomolecules through a two-step process has significant implications for basic research, diagnostics, and the development of novel therapeutics. By understanding its chemical properties and employing optimized protocols, researchers can leverage this reagent to gain deeper insights into complex biological systems and engineer innovative solutions for human health.

References

A Technical Guide to endo-BCN-NHS Carbonate: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of endo-bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate (endo-BCN-NHS carbonate), a key reagent in the field of bioconjugation and drug development. This document details its chemical properties, reaction mechanisms, and provides experimental protocols for its application in labeling, crosslinking, and surface modification.

Core Properties of this compound

This compound is a heterobifunctional crosslinker containing a strained bicyclononyne (BCN) moiety and an N-hydroxysuccinimide (NHS) carbonate ester. This unique structure allows for a two-step, orthogonal bioconjugation strategy. The NHS ester reacts with primary amines, such as those on the side chains of lysine residues in proteins, to form stable carbamate bonds. The BCN group enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-modified molecules.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₁₅H₁₇NO₅[1][2][3][4]
Molecular Weight 291.30 g/mol [1][3]
CAS Number 1426827-79-3[1][2][3][4]
Appearance White to light yellow solid[4]
Purity ≥95% (typically >97% by HPLC/NMR)[1][2][3][4]
Solubility Soluble in DMSO, DMF, DCM, Chloroform[4]
Storage Conditions -20°C, desiccated, protected from light[2][4]
Structural Information
FeatureDescription
SMILES O=C(OC[C@H]1[C@@]2([H])CCC#CCC[C@@]12[H])ON3C(CCC3=O)=O
InChI Key SKTDJYHCSCYLQU-ZSBIGDGJSA-N
Key Functional Groups BCN (Bicyclononyne): A strained alkyne for copper-free click chemistry (SPAAC). NHS Carbonate: An amine-reactive group for forming stable carbamate linkages.

Reaction Mechanisms and Workflows

The utility of this compound lies in its ability to facilitate a two-step ligation process. This is particularly advantageous when direct conjugation is challenging or when a multi-component system is being assembled.

Amine Coupling via NHS Carbonate

The first step involves the reaction of the NHS carbonate with a primary amine-containing biomolecule (e.g., protein, antibody). The reaction proceeds efficiently at a slightly basic pH (7.2-8.5) and results in the formation of a stable carbamate bond, effectively tagging the biomolecule with the BCN handle.

Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the biomolecule is functionalized with the BCN group, it can be reacted with a molecule containing an azide group. The inherent ring strain of the BCN alkyne allows for a [3+2] cycloaddition reaction with the azide to proceed without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and efficient, forming a stable triazole linkage.

G cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Biomolecule Biomolecule (Protein, Antibody, etc.) with Primary Amines (-NH2) BCN_Biomolecule BCN-Functionalized Biomolecule Biomolecule->BCN_Biomolecule NHS ester reaction (pH 7.2-8.5) BCN_NHS endo-BCN-NHS Carbonate BCN_NHS->BCN_Biomolecule Final_Conjugate Final Bioconjugate BCN_Biomolecule->Final_Conjugate Copper-free Click Chemistry Azide_Molecule Azide-Modified Molecule (Drug, Fluorophore, etc.) Azide_Molecule->Final_Conjugate

Figure 1: Two-step bioconjugation workflow using this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

General Protocol for Protein/Antibody Labeling

This protocol describes the functionalization of a protein or antibody with the BCN moiety.

Materials:

  • Protein/Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure the protein/antibody solution is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.

  • Reaction Setup:

    • Adjust the pH of the protein/antibody solution to 8.0-8.5 using the reaction buffer.

    • Add a 10-20 fold molar excess of the this compound solution to the protein/antibody solution. The final DMSO concentration should be kept below 10% to avoid denaturation.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size exclusion chromatography (desalting column) or dialysis.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., mass spectrometry).

    • Store the BCN-functionalized protein/antibody according to its recommended storage conditions.

General Protocol for SPAAC Reaction

This protocol describes the conjugation of a BCN-functionalized biomolecule with an azide-modified molecule.

Materials:

  • BCN-functionalized biomolecule (from protocol 3.1)

  • Azide-modified molecule of interest (e.g., drug, fluorophore, biotin)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

    • In a suitable reaction vessel, combine the BCN-functionalized biomolecule with a 1.5-5 fold molar excess of the azide-modified molecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and their concentrations.

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-modified molecule using techniques appropriate for the biomolecule (e.g., desalting column, dialysis, HPLC).

  • Analysis:

    • Analyze the final conjugate to confirm successful ligation and purity using methods such as SDS-PAGE, mass spectrometry, or HPLC.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted drug delivery to cancer cells.

  • Protein and Cell Labeling: Fluorophores or biotin can be conjugated to proteins or cell surface amines for imaging and detection applications.

  • Hydrogel Formation: Crosslinking of polymers functionalized with BCN and azide groups can form biocompatible hydrogels for cell encapsulation and tissue engineering.[2]

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with azide groups for applications in diagnostics and biomaterials.[1]

G cluster_applications Applications of this compound cluster_fields Impacted Fields ADC Antibody-Drug Conjugates (ADCs) DrugDev Drug Development ADC->DrugDev Labeling Protein & Cell Labeling (Imaging, Flow Cytometry) Diagnostics Diagnostics Labeling->Diagnostics CellBio Cell Biology Labeling->CellBio Hydrogels Hydrogel Formation (Cell Encapsulation) TissueEng Tissue Engineering Hydrogels->TissueEng Surfaces Surface Immobilization (Biosensors, Biomaterials) Surfaces->Diagnostics Surfaces->TissueEng

Figure 2: Key application areas for this compound.

Conclusion

This compound is a powerful and versatile bifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its ability to combine stable amine coupling with bioorthogonal copper-free click chemistry provides researchers and drug developers with a robust tool for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of antibodies is a cornerstone of modern biological research and therapeutic development. Applications ranging from immunoassays and cellular imaging to the construction of antibody-drug conjugates (ADCs) rely on the stable and specific attachment of functional moieties to immunoglobulins. This document provides a detailed protocol for a two-step antibody labeling strategy utilizing the heterobifunctional linker, endo-BCN-NHS carbonate.

This method first involves the reaction of the N-hydroxysuccinimide (NHS) ester of the linker with primary amines (primarily the ε-amino group of lysine residues) on the antibody surface. This reaction forms a stable carbamate bond and introduces a bicyclo[6.1.0]nonyne (BCN) moiety onto the antibody. The BCN group is a strained alkyne that can then undergo a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-functionalized molecule of interest.[1][2] This copper-free click chemistry approach offers high specificity and biocompatibility, making it ideal for a wide range of applications.[3][4][5][6][7]

Principle of the Method

The antibody labeling process using this compound is a two-stage process:

  • Antibody Activation: The NHS ester of the this compound reacts with primary amines on the antibody in a nucleophilic acyl substitution reaction. This is typically carried out at a slightly alkaline pH (7.2-8.5) to ensure the deprotonation of the lysine ε-amino groups, enhancing their nucleophilicity.[8][9][10] This step results in an antibody functionalized with reactive BCN groups.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN-activated antibody is then reacted with a molecule containing an azide group. The inherent ring strain of the BCN alkyne allows for a [3+2] cycloaddition reaction with the azide to proceed rapidly and specifically without the need for a cytotoxic copper catalyst.[11][1][3] This forms a stable triazole linkage, covalently attaching the molecule of interest to the antibody.[3]

Materials and Reagents

Antibody Preparation and Labeling
  • Antibody to be labeled (e.g., IgG)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or 50 mM sodium phosphate buffer, pH 7.2-8.0)[12]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification/Desalting columns (e.g., spin desalting columns or size-exclusion chromatography columns)[13][14]

  • Phosphate-Buffered Saline (PBS)

SPAAC Reaction
  • BCN-labeled antibody

  • Azide-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS)

Characterization
  • UV-Vis Spectrophotometer

  • SDS-PAGE equipment and reagents

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-QTOF) (optional)[14][15]

Experimental Protocols

Part 1: Antibody Activation with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody isotypes or quantities.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines such as Tris or glycine, or stabilizers like BSA, it must be purified prior to labeling.[14][16] This can be achieved by dialysis against PBS or by using a suitable antibody purification kit.[14][16][17][18]
  • Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3).[11][3]

2. Preparation of this compound Stock Solution:

  • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive, so it is crucial to use a dry solvent and minimize exposure to air.[4][8]

3. Labeling Reaction:

  • Add a 20 to 30-fold molar excess of the 10 mM this compound stock solution to the antibody solution.[11][3] Gently mix immediately. The final concentration of DMSO in the reaction mixture should ideally be kept below 20%.[11][3]
  • Incubate the reaction for 60 minutes at room temperature, protected from light.[11][3]

4. Quenching the Reaction:

  • To stop the labeling reaction, add the Quenching Solution (1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM.
  • Incubate for 15-30 minutes at room temperature.[3]

5. Purification of the BCN-labeled Antibody:

  • Remove the unreacted this compound and quenching agent by purifying the antibody conjugate using a spin desalting column or size-exclusion chromatography.[3][13] Equilibrate the column with PBS before use.
  • The purified BCN-functionalized antibody can be stored at -20°C for several months.[3]

Part 2: SPAAC Reaction of BCN-labeled Antibody with an Azide-functionalized Molecule

1. Reaction Setup:

  • Mix the purified BCN-labeled antibody with a 2 to 4-fold molar excess of the azide-functionalized molecule of interest in PBS.[3]

2. Incubation:

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[11] The optimal reaction time may vary depending on the specific reactants.

3. Purification of the Final Antibody Conjugate:

  • If necessary, purify the final antibody conjugate to remove any excess azide-functionalized molecule. The purification method will depend on the properties of the conjugated molecule and may include size-exclusion chromatography, dialysis, or other chromatographic techniques.

Characterization of the Antibody Conjugate

1. Degree of Labeling (DOL) Determination (for fluorescently labeled conjugates): The Degree of Labeling, which is the average number of molecules conjugated per antibody, can be determined using UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance peak.[9][19][20][21]

  • Measure the absorbance of the purified antibody conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the conjugated molecule (A_max).

  • Calculate the concentration of the conjugated molecule and the antibody using the Beer-Lambert law (A = εcl), applying a correction factor for the absorbance of the label at 280 nm.[9][12][20]

  • The DOL is the molar ratio of the conjugated molecule to the antibody. An ideal DOL for many applications is between 2 and 10.[21]

2. SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the antibody after conjugation.[17][22][23][24][25][26]

  • Run samples of the unlabeled antibody, BCN-labeled antibody, and the final conjugate on an SDS-PAGE gel under reducing and/or non-reducing conditions.

  • A successful conjugation will result in a shift to a higher apparent molecular weight for the antibody heavy and/or light chains (reducing conditions) or the intact antibody (non-reducing conditions).[17][23]

3. Mass Spectrometry (MS): For a more precise characterization, mass spectrometry can be used to determine the exact mass of the antibody conjugate and to assess the heterogeneity of the labeling.[14][15][18][22][24][27]

  • Techniques such as MALDI-TOF or ESI-QTOF can provide the mass of the intact antibody conjugate, allowing for the direct calculation of the number of attached molecules.[14][15][18][27]

Quantitative Data Summary

ParameterValue/RangeReference
This compound to Antibody Molar Excess 20-30 fold[11][3]
Labeling Reaction Time 60 minutes[11][3]
Labeling Reaction Temperature Room Temperature[11][3]
Azide-Molecule to BCN-Antibody Molar Excess 2-4 fold[3]
SPAAC Reaction Time 2-4 hours (RT) or overnight (4°C)[11]
SPAAC Second-Order Rate Constant (BCN with Benzyl Azide) 0.15 M⁻¹s⁻¹ (in DMSO at 37°C)[20]
SPAAC Second-Order Rate Constant (BCN with PEGylated Azide) 0.19 - 0.21 M⁻¹s⁻¹ (in water at 20°C)[20]
Ideal Degree of Labeling (DOL) Range 2 - 10[21]
Stability of BCN MoietyConditionObservationReference
Thiols (e.g., Glutathione) Physiological concentrationsPotential for side reactions and instability.[1][3][28]
Reducing Agents (e.g., TCEP) Common laboratory concentrationsInstability observed.[1][28]
Aqueous Buffer (pH 7.2) 24 hoursInstability observed in a protein-conjugated form.[1][28]
Storage (BCN-functionalized antibody) -20°C in PBSStable for several months.[3]

Visualizations

experimental_workflow Experimental Workflow for Antibody Labeling cluster_prep Antibody Preparation cluster_activation Antibody Activation cluster_spaac SPAAC Reaction cluster_char Characterization antibody_prep Antibody Purification (if necessary) buffer_exchange Buffer Exchange to Amine-Free Buffer (pH 8.3) antibody_prep->buffer_exchange add_bcn Add this compound (20-30x molar excess) buffer_exchange->add_bcn incubate_activation Incubate 60 min at RT add_bcn->incubate_activation quench Quench with Tris/Glycine incubate_activation->quench purify_bcn_ab Purify BCN-Antibody (Spin Desalting Column) quench->purify_bcn_ab add_azide Add Azide-Molecule (2-4x molar excess) purify_bcn_ab->add_azide incubate_spaac Incubate 2-4h at RT or overnight at 4°C add_azide->incubate_spaac purify_final Purify Final Conjugate (if necessary) incubate_spaac->purify_final dol DOL Calculation (UV-Vis) purify_final->dol sds_page SDS-PAGE purify_final->sds_page ms Mass Spectrometry purify_final->ms

Caption: Workflow for this compound antibody labeling.

reaction_mechanism Reaction Mechanism cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: SPAAC Reaction Ab_Lys Antibody-Lysine (Ab-NH2) BCN_Ab BCN-Antibody Ab_Lys->BCN_Ab + BCN_NHS This compound BCN_NHS->BCN_Ab pH 8.3 NHS_leaving NHS (leaving group) BCN_Ab2 BCN-Antibody Final_Conjugate Final Antibody Conjugate (Triazole Linkage) BCN_Ab2->Final_Conjugate + Azide_Molecule Azide-Molecule (R-N3) Azide_Molecule->Final_Conjugate Copper-Free

Caption: Two-step antibody conjugation chemistry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency/DOL - Presence of primary amines in antibody buffer. - Hydrolyzed this compound. - Insufficient molar excess of linker. - Low antibody concentration.- Purify antibody to remove interfering substances. - Prepare fresh this compound solution in anhydrous DMSO immediately before use. - Increase the molar excess of this compound. - Concentrate the antibody to 1-2 mg/mL.
Antibody Precipitation - High concentration of organic solvent (DMSO). - Antibody instability at reaction pH.- Keep the final DMSO concentration below 20%. - Perform labeling at a lower pH (e.g., 7.2-7.5), but this may require longer reaction times or higher linker excess.
High Background/Non-specific Signal - Incomplete removal of unreacted linker or conjugated molecule.- Ensure thorough purification after both the activation and SPAAC steps using appropriate methods like size-exclusion chromatography.
Loss of Antibody Activity - Modification of lysine residues in the antigen-binding site.- This is a potential drawback of random lysine chemistry. Consider site-specific conjugation methods if activity is significantly compromised.

Conclusion

The use of this compound provides a robust and versatile method for the efficient labeling of antibodies. The initial NHS ester-mediated reaction allows for the straightforward introduction of the BCN handle onto the antibody surface. The subsequent bioorthogonal SPAAC reaction enables the specific conjugation of a wide variety of azide-functionalized molecules, including fluorophores, biotin, peptides, and drugs, without the need for a copper catalyst. By carefully controlling the reaction conditions and adequately purifying the intermediates and final product, researchers can generate well-defined and functional antibody conjugates for a broad range of applications in research and drug development.

References

Application Notes and Protocols for Site-Specific Protein Conjugation Using endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein conjugation is a critical technology in the development of advanced biologics, including antibody-drug conjugates (ADCs), protein-based imaging agents, and hydrogels for cell encapsulation. The use of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly selective and efficient method for linking molecules to proteins in a controlled manner. The endo-BCN-NHS carbonate is a heterobifunctional linker that facilitates this two-step conjugation strategy.

This document provides detailed application notes and protocols for the use of this compound in site-specific protein conjugation. It covers the principles of the chemistry, step-by-step experimental procedures, and expected outcomes.

Principle of the Method

The conjugation process using this compound involves two primary steps:

  • Protein Modification (Amine Labeling): The N-hydroxysuccinimide (NHS) carbonate group of the linker reacts with primary amines on the protein surface, predominantly the ε-amine of lysine residues and the N-terminal α-amine. This reaction forms a stable carbamate bond and attaches the bicyclo[6.1.0]nonyne (BCN) moiety to the protein.[1] This reaction is typically performed in a slightly alkaline buffer (pH 8.0-8.5).

  • Bioorthogonal Ligation (Click Chemistry): The BCN-modified protein is then reacted with a molecule of interest that has been functionalized with an azide group. The strained alkyne of the BCN group undergoes a rapid and highly specific [3+2] cycloaddition with the azide in the absence of a cytotoxic copper catalyst (SPAAC).[2] This "click" reaction forms a stable triazole linkage, resulting in the final conjugated protein.

Data Presentation

The following tables provide representative quantitative data from studies using BCN-NHS linkers for the conjugation of biomolecules. While not specific to this compound, this data serves as a valuable reference for expected drug-to-antibody ratios (DARs).

Table 1: Representative Drug-to-Antibody Ratios (DARs) for ADCs Synthesized with a BCN-PEG-based Linker

Antibody ConjugateLinker-PayloadTarget DARAchieved DAR (by UV/Vis)Reference
ADC IBCN-PEG3-EGCit-PABC-MMAE22[3]
ADC IIBranched BCN-PEG3-EGCit-PABC-MMAE66[3]
ADC IIIBranched BCN-PEG3-EGCit-PABC-MMAE66[3]
ADC IV (Heterogeneous control)Maleimide-PEG3-EGCit-PABC-MMAE~65.4 (by HIC)[3]

Table 2: Example of Antibody-Oligonucleotide Conjugation using a BCN-NHS Linker

BiomoleculeLinkerMolar Ratio (Linker:Biomolecule)Achieved DARReference
Antisense Oligonucleotide (ASO)BCN-NHS10:1Not specified[1]
TrkA Monoclonal AntibodyNHS-N310:1Not specified[1]
TrkA-ASO ConjugateSPAAC3.5:1 (ASO:Antibody)2[1]

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound to introduce the BCN handle.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10) or spin filter for buffer exchange

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive, so use dry DMSO and do not store the stock solution for extended periods.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding the reaction buffer.

    • Add a 20-30 fold molar excess of the 10 mM this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • To quench any unreacted this compound, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the BCN-Modified Protein:

    • Remove excess, unreacted this compound and reaction byproducts by buffer exchanging the labeled protein into a suitable buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4) using a desalting column or spin filtration.

  • Characterization and Storage:

    • Determine the concentration of the BCN-modified protein using a standard protein assay (e.g., BCA).

    • The degree of labeling (number of BCN groups per protein) can be determined by mass spectrometry.

    • Store the BCN-modified protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: SPAAC Reaction of BCN-Modified Protein with an Azide-Functionalized Molecule

This protocol describes the copper-free click chemistry reaction to conjugate the BCN-modified protein with an azide-containing molecule (e.g., a drug, a fluorophore).

Materials:

  • BCN-modified protein (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Reaction buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.

  • SPAAC Reaction:

    • In a reaction tube, combine the BCN-modified protein with a 2-4 fold molar excess of the azide-functionalized molecule.

    • The reaction can be performed in PBS at pH 7.4.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing, protected from light. Reaction times may need to be optimized depending on the specific reactants.

  • Purification of the Conjugate:

    • Purify the protein conjugate to remove unreacted azide-functionalized molecules and any reaction byproducts. The purification method will depend on the nature of the conjugate and the reactants. Size-exclusion chromatography is a common method for separating the larger protein conjugate from smaller unreacted molecules.

  • Characterization of the Final Conjugate:

    • Determine the concentration of the final conjugate.

    • Characterize the conjugate to confirm successful ligation and determine the drug-to-antibody ratio (DAR). This can be done using techniques such as:

      • UV/Vis Spectroscopy: By measuring the absorbance at wavelengths specific to the protein and the conjugated molecule, the DAR can be calculated if the extinction coefficients are known.

      • Mass Spectrometry (MS): Provides the exact mass of the conjugate, allowing for the determination of the number of conjugated molecules.

      • SDS-PAGE: Can show a shift in the molecular weight of the protein after conjugation.

      • Hydrophobic Interaction Chromatography (HIC): Can separate species with different numbers of conjugated hydrophobic molecules, allowing for the determination of the average DAR and the distribution of species.

Visualizations

G cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Ligation (SPAAC) Protein Protein (with Lysine residues) BCN_Protein BCN-Modified Protein Protein->BCN_Protein pH 8.0-8.5 BCN_NHS This compound BCN_NHS->BCN_Protein Final_Conjugate Final Protein Conjugate BCN_Protein->Final_Conjugate Copper-Free Click Chemistry Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Final_Conjugate

Caption: Experimental workflow for protein conjugation.

G Protein Protein + Primary Amine (e.g., Lysine) BCN_Protein BCN-Modified Protein + Carbamate Linkage + BCN Handle Protein->BCN_Protein Amine Reaction BCN_NHS This compound + NHS Carbonate + BCN (Strained Alkyne) BCN_NHS->BCN_Protein Final_Conjugate Final Conjugate + Stable Triazole Linkage BCN_Protein->Final_Conjugate SPAAC Reaction Azide_Molecule Molecule of Interest + Azide Group Azide_Molecule->Final_Conjugate

Caption: Key components and linkages in the conjugation process.

G start Start prep_protein Prepare Protein (Amine-free buffer) start->prep_protein prep_linker Prepare BCN-NHS Stock Solution (DMSO) start->prep_linker labeling Labeling Reaction (pH 8.0-8.5, 1h, RT) prep_protein->labeling prep_linker->labeling quench Quench Reaction (Tris-HCl) labeling->quench purify1 Purify BCN-Protein (Desalting/Filtration) quench->purify1 spaac SPAAC Reaction (Add Azide-Molecule) purify1->spaac purify2 Purify Final Conjugate (e.g., SEC) spaac->purify2 characterize Characterize Conjugate (UV/Vis, MS, HIC) purify2->characterize end End characterize->end

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates with endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The design and synthesis of a stable and effective ADC hinge on the choice of the linker technology.

This document provides detailed application notes and protocols for the development of ADCs using endo-BCN-NHS carbonate, a heterobifunctional linker that enables a two-step conjugation strategy. This approach involves the initial modification of the antibody with the endo-BCN moiety, followed by a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach an azide-functionalized drug-linker. This methodology allows for precise control over the conjugation process and can lead to the production of more homogeneous ADCs.

This compound is a chemical compound used in bioconjugation and bioorthogonal chemistry.[1] It contains an endo-BCN (bicyclo[6.1.0]non-4-yne) group, which is a strained alkyne that can rapidly react with azide-containing molecules in a copper-free click chemistry reaction.[1][2] The N-hydroxysuccinimide (NHS) ester provides a means for coupling the compound to primary amines, such as those present in proteins.[1]

Principle of the Method

The development of an ADC using this compound follows a two-stage process:

  • Antibody Modification: The NHS ester of this compound reacts with primary amines, primarily the ε-amino groups of lysine residues on the surface of the antibody, to form a stable carbamate bond. This step introduces the reactive BCN group onto the antibody.

  • Drug-Linker Conjugation (SPAAC): The BCN-modified antibody is then reacted with an azide-functionalized drug-linker molecule. The inherent ring strain of the BCN group allows for a spontaneous and highly selective [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2]

This copper-free click chemistry approach is biocompatible and proceeds efficiently under mild conditions, preserving the integrity and function of the antibody.[2]

Data Presentation

The following tables provide a summary of representative quantitative data that can be obtained during the development and characterization of an ADC using the this compound linker.

Table 1: Antibody Modification and Drug Conjugation Efficiency

ParameterRepresentative ValueMethod of Analysis
BCN-to-Antibody Ratio (BAR) 2.0 - 4.0Mass Spectrometry (MALDI-TOF or ESI-MS)
Drug-to-Antibody Ratio (DAR) 1.8 - 3.8Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry
Conjugation Efficiency (%) > 90%HIC, SDS-PAGE
Final ADC Purity (%) > 95%Size Exclusion Chromatography (SEC), HIC
Aggregate Content (%) < 5%Size Exclusion Chromatography (SEC)

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC IC50 (nM)Naked Antibody IC50 (nM)Free Drug IC50 (nM)
BT-474 High HER20.5 - 5.0> 10000.01 - 0.1
SK-BR-3 High HER21.0 - 10.0> 10000.01 - 0.1
MCF-7 Low HER2> 100> 10000.01 - 0.1
MDA-MB-231 HER2 Negative> 1000> 10000.01 - 0.1

Table 3: In Vivo Efficacy in Xenograft Models

Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Remissions
BT-474 (Breast Cancer) Vehicle-00/8
Naked Antibody1020 - 400/8
ADC5> 904/8
ADC101008/8
NCI-N87 (Gastric Cancer) Vehicle-00/8
Naked Antibody1015 - 350/8
ADC5> 853/8
ADC101007/8

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of a monoclonal antibody with this compound to introduce reactive BCN moieties.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Purification/Desalting Columns (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer (PBS, pH 8.0-8.5) to a final concentration of 5-10 mg/mL. Amine-containing buffers such as Tris should be avoided.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Antibody Modification Reaction:

    • Add a 5-20 molar excess of the this compound stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.

    • Gently mix the reaction mixture by inversion or slow vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Purification of BCN-Modified Antibody:

    • Remove the excess, unreacted this compound and byproducts by size exclusion chromatography using a pre-equilibrated desalting column.

    • Elute the BCN-modified antibody with PBS, pH 7.4.

    • Monitor the protein elution using a UV-Vis spectrophotometer at 280 nm.

  • Characterization:

    • Determine the protein concentration of the purified BCN-modified antibody using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • Determine the BCN-to-Antibody Ratio (BAR) using MALDI-TOF or ESI-QTOF mass spectrometry.

Protocol 2: Drug-Linker Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of an azide-functionalized drug-linker to the BCN-modified antibody.

Materials:

  • Purified BCN-modified Antibody

  • Azide-functionalized Drug-Linker (e.g., Azide-PEG4-MMAE)

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Purification System (e.g., HIC, SEC)

Procedure:

  • Azide-Drug-Linker Stock Solution Preparation:

    • Dissolve the azide-functionalized drug-linker in anhydrous DMSO to prepare a 10 mM stock solution.

  • SPAAC Reaction:

    • Add a 1.5-5 molar excess of the azide-drug-linker stock solution to the BCN-modified antibody solution.

    • Gently mix the reaction.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by HIC or mass spectrometry.

  • Purification of the Antibody-Drug Conjugate:

    • Purify the ADC from unreacted drug-linker and other impurities using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).

    • HIC is particularly useful for separating ADC species with different Drug-to-Antibody Ratios (DAR).

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC, UV-Vis spectroscopy, or mass spectrometry.

    • Purity and Aggregation: Assess the purity and the presence of aggregates by SEC.

    • Endotoxin Levels: Quantify endotoxin levels to ensure the suitability of the ADC for in vitro and in vivo studies.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to evaluate the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell lines (e.g., HER2-positive BT-474) and control cell lines (e.g., HER2-negative MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, naked antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, naked antibody, and free drug in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

    • Include untreated cells as a control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells (e.g., BT-474)

  • ADC, naked antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million tumor cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle, naked antibody, ADC at different doses).

    • Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., once or twice a week).

  • Monitoring:

    • Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when the tumors in the control group reach a predetermined size or after a specific duration.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Compare the anti-tumor efficacy between the different treatment groups.

Mandatory Visualizations

Signaling Pathways

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antibody-Drug Conjugate Antibody-Drug Conjugate HER2 HER2 Antibody-Drug Conjugate->HER2 Binding HER2_dimer HER2/HER3 Dimerization HER2->HER2_dimer Internalization Internalization HER2->Internalization P_HER2 Phosphorylation HER2_dimer->P_HER2 PI3K PI3K P_HER2->PI3K RAS RAS P_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antibody-Drug Conjugate Antibody-Drug Conjugate EGFR EGFR Antibody-Drug Conjugate->EGFR Binding EGF EGF EGF->EGFR EGFR_dimer EGFR Dimerization EGFR->EGFR_dimer Internalization Internalization EGFR->Internalization P_EGFR Autophosphorylation EGFR_dimer->P_EGFR Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Experimental Workflows

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Monoclonal Antibody Modification Antibody Modification (this compound) Antibody->Modification Purification1 Purification (Size Exclusion Chromatography) Modification->Purification1 BCN_Antibody BCN-Modified Antibody Purification1->BCN_Antibody Conjugation Drug-Linker Conjugation (SPAAC with Azide-Drug) BCN_Antibody->Conjugation Purification2 Purification (Hydrophobic Interaction Chromatography) Conjugation->Purification2 Final_ADC Purified Antibody-Drug Conjugate Purification2->Final_ADC DAR_Analysis DAR Determination (HIC, MS) Final_ADC->DAR_Analysis Purity_Analysis Purity & Aggregate Analysis (SEC) Final_ADC->Purity_Analysis Endotoxin_Test Endotoxin Testing Final_ADC->Endotoxin_Test In_Vitro In Vitro Cytotoxicity (IC50 Determination) Final_ADC->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) Final_ADC->In_Vivo

References

Application Notes and Protocols for endo-BCN-NHS Carbonate in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of endo-BCN-NHS carbonate in live cell imaging applications. This reagent facilitates a two-step labeling strategy for the covalent modification of cell surface proteins, enabling researchers to attach a wide variety of imaging probes and other molecules to live cells with high specificity and efficiency.

Principle of the Method

The use of this compound for live cell imaging is based on a two-step bioorthogonal chemistry approach.[1][2][3]

  • Step 1: Amine Labeling. The N-hydroxysuccinimide (NHS) carbonate group of this compound reacts with primary amines (-NH₂) found on the side chains of lysine residues and the N-termini of cell surface proteins. This reaction forms a stable carbamate bond, effectively conjugating the bicyclo[6.1.0]nonyne (BCN) moiety to the proteins.[1] This initial labeling step is typically performed on live cells in a physiologically compatible buffer.

  • Step 2: Bioorthogonal Click Chemistry. The BCN group is a strained alkyne that serves as a handle for the subsequent "click" reaction. It can react rapidly and specifically with either a tetrazine- or azide-functionalized molecule through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, respectively.[1][2] This second step allows for the attachment of a fluorescent probe, biotin, or other molecule of interest to the BCN-labeled cells. The copper-free nature of this reaction is crucial for its biocompatibility in live cell applications.[4]

This two-step labeling strategy offers significant flexibility, as a variety of probes can be attached to the BCN-modified cells.

Quantitative Data

The following table summarizes key quantitative parameters relevant to the use of this compound and subsequent bioorthogonal reactions for live cell imaging. Optimal conditions should be determined empirically for each cell type and experimental setup.

ParameterTypical Value/RangeNotes
This compound Labeling Concentration 100 µM - 1 mMHigher concentrations can lead to increased labeling but may also affect cell viability.
Labeling Reaction Time 15 - 60 minutesLonger incubation times can improve labeling efficiency but should be balanced with potential impacts on cell health.
Labeling Reaction pH 7.2 - 8.5A slightly basic pH is optimal for the reaction between the NHS ester and primary amines.[5]
Tetrazine/Azide-Probe Concentration 1 - 25 µMThe optimal concentration depends on the specific probe and the density of BCN labeling.
Click Reaction Time 5 - 30 minutesSPAAC and IEDDA reactions are generally fast, with significant labeling observed within minutes.[6]
Cell Viability >90%Cell viability should be assessed after labeling to ensure the experimental conditions are not cytotoxic. Standard assays like MTS or Calcein-AM/PI can be used.[7][8]
Second-Order Rate Constants (BCN reactions) 1 - 39,200 M⁻¹s⁻¹The reaction rate varies significantly depending on the reaction partner (e.g., specific tetrazine derivative).[6]

Experimental Protocols

Protocol for Labeling Live Cell Surface Proteins with this compound

This protocol describes the first step of labeling cell surface proteins with the BCN handle.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labeling Buffer: PBS, pH 8.0-8.5 (do not use buffers containing primary amines like Tris)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 100 mM Tris or glycine in PBS

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them in an appropriate culture vessel (e.g., multi-well plate, petri dish with coverslip) and grow to the desired confluency (typically 70-90%).

    • For suspension cells, harvest the cells and wash them once with warm PBS.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

    • Dissolve the this compound in anhydrous DMSO to prepare a 10-100 mM stock solution. Vortex to ensure it is fully dissolved. This stock solution should be prepared fresh.

  • Labeling Reaction:

    • Wash the cells twice with warm PBS (pH 7.4) to remove any residual media containing proteins and amines.

    • Add pre-warmed Labeling Buffer (PBS, pH 8.0-8.5) to the cells.

    • Add the this compound stock solution to the Labeling Buffer to achieve the desired final concentration (e.g., 100 µM to 1 mM). Mix gently.

    • Incubate the cells at 37°C for 15-30 minutes.

  • Quenching and Washing:

    • Remove the labeling solution and wash the cells once with Quenching Buffer to stop the reaction.

    • Wash the cells three times with warm PBS (pH 7.4) to remove any unreacted this compound and quenching buffer.

  • The BCN-labeled cells are now ready for the subsequent click reaction with a tetrazine or azide-functionalized probe.

Protocol for Fluorescent Labeling of BCN-Modified Live Cells via Click Chemistry

This protocol describes the second step of attaching a fluorescent probe to the BCN-labeled cells.

Materials:

  • BCN-labeled live cells (from Protocol 3.1)

  • Tetrazine- or azide-conjugated fluorescent dye

  • Anhydrous DMSO or aqueous buffer for dye reconstitution

  • Complete cell culture medium or PBS

Procedure:

  • Prepare Fluorescent Probe Stock Solution:

    • Prepare a stock solution of the tetrazine- or azide-conjugated fluorescent dye in DMSO or an appropriate buffer as recommended by the manufacturer.

  • Click Reaction:

    • To the BCN-labeled cells in culture medium or PBS, add the fluorescent probe stock solution to the desired final concentration (e.g., 1-25 µM).

    • Incubate the cells at 37°C for 5-30 minutes, protected from light. The reaction is typically rapid.

  • Washing:

    • Remove the labeling solution and wash the cells three to five times with warm PBS or complete cell culture medium to remove any unbound fluorescent probe.

  • Imaging:

    • The cells are now fluorescently labeled and ready for imaging using fluorescence microscopy.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Cell Surface BCN Labeling cluster_1 Step 2: Bioorthogonal Fluorescent Labeling prep Prepare Live Cells wash1 Wash with PBS (pH 7.4) prep->wash1 add_bcn Incubate with endo-BCN-NHS carbonate in PBS (pH 8.0-8.5) wash1->add_bcn quench Quench with Tris or Glycine add_bcn->quench wash2 Wash with PBS (pH 7.4) quench->wash2 add_probe Incubate with Tetrazine/Azide Fluorescent Probe wash2->add_probe wash3 Wash to Remove Unbound Probe add_probe->wash3 image Live Cell Imaging wash3->image

Caption: Workflow for two-step live cell imaging.

Chemical Reaction Pathway

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry protein Cell Surface Protein with Primary Amine (-NH2) bcn_protein BCN-Labeled Protein protein->bcn_protein + bcn_nhs This compound bcn_nhs->bcn_protein labeled_protein Fluorescently Labeled Protein bcn_protein->labeled_protein + tz_probe Tetrazine-Fluorophore tz_probe->labeled_protein

Caption: Chemical reactions for cell surface labeling.

Example Application: Receptor Internalization Pathway

G cluster_0 Cell Surface cluster_1 Intracellular receptor Receptor bcn_label Label with endo-BCN-NHS Carbonate + Tetrazine-Fluorophore receptor->bcn_label labeled_receptor Fluorescently Labeled Receptor bcn_label->labeled_receptor endocytosis Ligand Binding & Endocytosis labeled_receptor->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome (Degradation) endosome->lysosome recycling Recycling Endosome endosome->recycling recycling->receptor Recycling

Caption: Tracking receptor internalization.

References

Application Notes and Protocols for Hydrogel Formation with endo-BCN-NHS Carbonate for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo cellular microenvironment more accurately than traditional two-dimensional (2D) cultures. Hydrogels, with their high water content and tunable mechanical properties, serve as excellent scaffolds for 3D cell culture. This document provides detailed application notes and protocols for the formation of biocompatible hydrogels using endo-BCN-N-hydroxysuccinimide (NHS) carbonate for 3D cell culture applications.

The formation of these hydrogels is based on the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. In this system, a polymer or protein containing primary amines (e.g., lysine residues) is first functionalized with a bicyclo[6.1.0]nonyne (BCN) moiety using the amine-reactive endo-BCN-NHS carbonate. This BCN-functionalized polymer is then crosslinked with a multi-azide-containing linker to form a stable hydrogel network. The bioorthogonal nature of the SPAAC reaction allows for rapid and catalyst-free gelation in the presence of living cells, ensuring high cell viability.

These hydrogels can be tailored to exhibit a range of mechanical properties and can be formed with various biocompatible polymers, such as hyaluronic acid, gelatin, or collagen, making them a versatile platform for a wide array of 3D cell culture applications, including drug screening, tissue engineering, and disease modeling.

Data Presentation

Table 1: Hydrogel Formation and Mechanical Properties
Polymer SystemPolymer Concentration (% w/v)BCN:N₃ Molar RatioGelation Time (minutes)Storage Modulus (G') (kPa)Reference(s)
Hyaluronic Acid (HA)1.01:45.6 ± 0.22.5
HA1.01:12.8 ± 0.14.6 ± 0.2
HA0.51:1-1.5 ± 0.1
HA1.51:1-6.4 ± 0.5
PEG (10 kDa)--minutes-
Table 2: Cell Viability in BCN-Azide Hydrogels
Cell TypePolymer SystemCulture Duration (days)Cell Viability (%)Reference(s)
L929 Murine FibroblastsHyaluronic Acid7>95
Human Adipose-Derived Stromal Cells (hASCs)Hyaluronic Acid7>95
Human Mesenchymal Stem Cells (hMSCs)Poly(ethylene glycol)5Viable and spreading

Experimental Protocols

Protocol 1: Functionalization of Amine-Containing Polymer with this compound

This protocol describes the general procedure for modifying a polymer or protein containing primary amines (e.g., gelatin, collagen, or amine-modified hyaluronic acid) with this compound.

Materials:

  • Amine-containing polymer (e.g., gelatin, collagen, amine-modified HA)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Dialysis tubing (appropriate molecular weight cut-off) or spin desalting columns

  • Lyophilizer

Procedure:

  • Polymer Solution Preparation: Dissolve the amine-containing polymer in the reaction buffer to the desired concentration (e.g., 10 mg/mL). Ensure the polymer is fully dissolved.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Functionalization Reaction: a. Add the this compound solution dropwise to the polymer solution while stirring. The molar ratio of this compound to the polymer will depend on the desired degree of substitution and the number of available amine groups. A 5- to 20-fold molar excess of the NHS ester is a common starting point. b. Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring. Protect the reaction from light.

  • Purification: a. Remove the unreacted this compound and byproducts by dialysis against deionized water for 2-3 days at 4°C, with frequent water changes. Alternatively, use spin desalting columns according to the manufacturer's instructions for smaller volumes. b. The purified BCN-functionalized polymer solution can be stored at -20°C or lyophilized for long-term storage.

  • Characterization (Optional): The degree of BCN functionalization can be determined using techniques such as ¹H NMR spectroscopy or a fluorescamine assay to quantify the remaining primary amines.

Protocol 2: Hydrogel Formation and 3D Cell Encapsulation

This protocol details the formation of a BCN-azide hydrogel and the encapsulation of cells for 3D culture.

Materials:

  • BCN-functionalized polymer solution (from Protocol 1), sterile-filtered

  • Azide-functionalized crosslinker (e.g., multi-arm PEG-azide), sterile-filtered

  • Cell culture medium or phosphate-buffered saline (PBS), sterile

  • Cells of interest, in suspension

  • Sterile, non-tissue culture treated plates or molds

Procedure:

  • Preparation of Precursor Solutions: a. Reconstitute the lyophilized BCN-functionalized polymer in sterile cell culture medium or PBS to the desired final concentration (e.g., 2% w/v). b. Reconstitute the azide-functionalized crosslinker in sterile cell culture medium or PBS to a concentration that will result in the desired stoichiometric ratio of BCN to azide groups (commonly 1:1 for maximal crosslinking).

  • Cell Suspension Preparation: a. Harvest and count the cells of interest. b. Resuspend the cell pellet in a small volume of the azide-functionalized crosslinker solution to achieve the desired final cell density (e.g., 1 x 10⁶ cells/mL).

  • Hydrogel Formation and Cell Encapsulation: a. In a sterile microcentrifuge tube or directly in the well of a culture plate, add the BCN-functionalized polymer solution. b. To initiate gelation, add the cell-containing azide-functionalized crosslinker solution to the BCN-functionalized polymer solution. c. Gently but thoroughly mix the two solutions by pipetting up and down, avoiding the introduction of air bubbles. d. Immediately dispense the mixture into the desired culture vessel or mold. e. Allow the hydrogel to crosslink at 37°C for 15-30 minutes, or until gelation is complete. Gelation time will vary depending on the polymer concentration and reactivity.

  • 3D Cell Culture: a. Once the hydrogel has formed, gently add pre-warmed cell culture medium to the top of the gel. b. Culture the cell-laden hydrogels in a humidified incubator at 37°C and 5% CO₂. c. Change the culture medium every 1-2 days.

Protocol 3: Analysis of Cell Viability

This protocol describes a common method for assessing cell viability within the hydrogel using a live/dead staining assay.

Materials:

  • Cell-laden hydrogels

  • Live/dead viability/cytotoxicity kit (containing Calcein-AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Staining Solution Preparation: Prepare the staining solution by diluting Calcein-AM and Ethidium Homodimer-1 in PBS according to the manufacturer's instructions.

  • Staining: a. Carefully remove the culture medium from the hydrogels. b. Wash the hydrogels once with PBS. c. Add the staining solution to each hydrogel, ensuring the entire construct is covered. d. Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging: a. After incubation, carefully remove the staining solution and wash the hydrogels with PBS. b. Image the hydrogels using a confocal microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1). c. Acquire z-stack images to visualize the 3D distribution of live and dead cells within the hydrogel.

  • Quantification: Use image analysis software to count the number of live and dead cells to determine the percentage of viable cells.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_formation Hydrogel Formation cluster_culture 3D Cell Culture & Analysis A Functionalize Polymer with This compound D Mix BCN-Polymer, Azide-Crosslinker, and Cells A->D B Prepare Azide Crosslinker Solution B->D C Prepare Cell Suspension C->D E Dispense into Mold D->E F Incubate at 37°C for Gelation E->F G Add Culture Medium F->G H Incubate and Maintain 3D Culture G->H I Analyze Cell Viability, Function, etc. H->I

Caption: Experimental workflow for 3D cell culture in BCN-azide hydrogels.

signaling_pathway cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell ECM Adhesion Ligands (e.g., RGD) Integrin Integrin ECM->Integrin Binding Stiffness Mechanical Cues (Stiffness) Stiffness->Integrin Sensing FAK FAK Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling YAP_TAZ YAP/TAZ Actin->YAP_TAZ Tension Nucleus Nucleus YAP_TAZ->Nucleus Translocation Gene Gene Expression (Proliferation, Differentiation) Nucleus->Gene

Caption: Integrin-mediated mechanotransduction signaling in a 3D hydrogel.

Application Notes and Protocols for Functionalizing Nanoparticles with endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functionalization of amine-presenting nanoparticles with endo-BCN-NHS carbonate. This process equips nanoparticles with bicyclononyne (BCN) moieties, enabling their use in copper-free click chemistry for various biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2]

Introduction

This compound is a heterobifunctional linker that contains an N-hydroxysuccinimide (NHS) carbonate and a strained bicyclo[6.1.0]nonyne (BCN) group.[2][3] The NHS carbonate facilitates covalent conjugation to primary amines on the surface of nanoparticles, forming a stable carbamate linkage.[2][3] The BCN group is a strained alkyne that can rapidly react with azide-containing molecules through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This two-step functionalization strategy allows for the stable attachment of BCN handles to nanoparticles, which can then be used for the specific and efficient conjugation of various azide-modified molecules, such as targeting ligands, imaging agents, or therapeutic payloads.[1]

Key Features and Benefits:

  • Amine-Reactive: The NHS carbonate group efficiently reacts with primary amines at a basic pH to form a stable carbamate bond.[3]

  • Copper-Free Click Chemistry: The BCN group enables bioorthogonal conjugation with azide-tagged molecules without the need for a cytotoxic copper catalyst.[1][4]

  • Orthogonal Reactivity: The NHS and BCN groups offer distinct reactivities, allowing for sequential and controlled bioconjugation.[2]

  • Versatility: This functionalization strategy is applicable to a wide range of nanoparticles that present surface amine groups.

Experimental Protocols

This section outlines the materials and a step-by-step protocol for the functionalization of amine-presenting nanoparticles with this compound, followed by purification and characterization.

Materials
  • Nanoparticles: Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles).

  • This compound: High-purity solid.

  • Solvents: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Buffers:

    • Phosphate-buffered saline (PBS), pH 7.4.

    • MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.5-6.0 for nanoparticle dispersion if needed.

    • Borate buffer, 50 mM, pH 8.5 for NHS coupling reaction.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification: Centrifuge, dialysis membrane (with appropriate molecular weight cut-off), or size exclusion chromatography (SEC) column.

  • Characterization Instruments:

    • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

    • Fourier-Transform Infrared (FTIR) Spectrometer.

    • X-ray Photoelectron Spectrometer (XPS).

    • UV-Vis Spectrophotometer (for quantification assays).

Step-by-Step Functionalization Protocol
  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., 50 mM borate buffer, pH 8.5) to a final concentration of 1-10 mg/mL.

    • Sonicate the nanoparticle dispersion briefly to ensure it is homogeneous and free of aggregates.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). The NHS ester is moisture-sensitive.[2]

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle dispersion. The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should be optimized, but a starting point of a 10- to 50-fold molar excess of the linker is recommended.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Quenching the Reaction:

    • To quench any unreacted NHS carbonate, add the quenching solution (1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of Functionalized Nanoparticles:

    • Centrifugation: Pellet the functionalized nanoparticles by centrifugation. The appropriate speed and duration will depend on the nanoparticle size and density. Discard the supernatant containing excess reagents. Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS). Repeat the centrifugation and resuspension steps 2-3 times.

    • Dialysis: For smaller nanoparticles, dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cut-off to remove unreacted linker and byproducts.

    • Size Exclusion Chromatography (SEC): For a more stringent purification, SEC can be used to separate the functionalized nanoparticles from smaller molecules.

  • Storage of Functionalized Nanoparticles:

    • Store the purified BCN-functionalized nanoparticles in a suitable buffer at 4°C for short-term storage or at -20°C for long-term storage.

Characterization of BCN-Functionalized Nanoparticles
  • Dynamic Light Scattering (DLS) and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles before and after functionalization to assess colloidal stability and confirm surface modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the successful conjugation by identifying the characteristic peaks of the carbamate bond and the BCN group on the nanoparticle spectrum.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the nanoparticle surface to detect the presence of nitrogen and carbon from the BCN linker.

  • Quantification of BCN Loading: The number of BCN groups per nanoparticle can be estimated using various methods, such as reacting the BCN groups with an azide-functionalized fluorescent dye and measuring the fluorescence intensity.

Data Presentation

The following tables provide examples of how to present quantitative data from the characterization of BCN-functionalized nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Nanoparticles105 ± 50.15 ± 0.02+25 ± 3
BCN-Nanoparticles110 ± 60.18 ± 0.03+15 ± 4

This table illustrates the expected changes in size and surface charge upon successful functionalization.

Table 2: Quantification of BCN Loading on Nanoparticles

Nanoparticle SampleBCN Loading (nmol/mg of NP)Functionalization Efficiency (%)
BCN-Nanoparticles50 ± 565 ± 7

This table shows example data for the amount of BCN linker successfully conjugated to the nanoparticles and the calculated efficiency of the reaction.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization np_prep Amine-NP Dispersion conjugation Conjugation (1-4h, RT) np_prep->conjugation bcn_prep endo-BCN-NHS Carbonate Solution bcn_prep->conjugation quenching Quenching (30 min, RT) conjugation->quenching purify Centrifugation/ Dialysis/SEC quenching->purify dls DLS & Zeta purify->dls ftir FTIR purify->ftir xps XPS purify->xps quant Quantification purify->quant

Caption: Workflow for the functionalization of nanoparticles.

Signaling Pathway Analogy: Bioorthogonal Labeling

While not a classical signaling pathway, the following diagram illustrates the logical steps of using BCN-functionalized nanoparticles for targeted labeling via click chemistry.

bioorthogonal_labeling cluster_functionalization Nanoparticle Functionalization cluster_targeting Targeted Labeling NP_NH2 Amine- Nanoparticle NP_BCN BCN-Functionalized Nanoparticle NP_NH2->NP_BCN NHS-Amine Coupling BCN_NHS endo-BCN-NHS Carbonate BCN_NHS->NP_BCN Labeled_NP Labeled Nanoparticle NP_BCN->Labeled_NP SPAAC Click Reaction Azide_Molecule Azide-Tagged Molecule (e.g., Drug, Dye) Azide_Molecule->Labeled_NP Target_Cell Target Cell Labeled_Cell Labeled Cell Target_Cell->Labeled_Cell Internalization Labeled_NP->Target_Cell Targeting

Caption: Bioorthogonal labeling using BCN-functionalized nanoparticles.

References

A Step-by-Step Guide to endo-BCN-NHS Carbonate Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to bioconjugation using the heterobifunctional linker, endo-BCN-NHS carbonate. This reagent facilitates a two-step conjugation strategy, enabling the precise linkage of a biomolecule containing a primary amine to a second molecule functionalized with an azide group. This copper-free click chemistry approach is widely employed in drug development, diagnostics, and various research applications for creating stable and well-defined bioconjugates.

Introduction to this compound Bioconjugation

This compound is a versatile crosslinker featuring two key reactive groups:

  • N-hydroxysuccinimidyl (NHS) carbonate: This group reacts efficiently with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable carbamate bond.[1][2][3][4][5][6]

  • endo-Bicyclononyne (BCN): This strained alkyne moiety enables highly efficient and specific copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[2][3][4]

This dual reactivity allows for a sequential and controlled bioconjugation process. First, a biomolecule of interest (e.g., a protein, antibody, or peptide) is functionalized with the BCN group via the NHS carbonate reaction. Following purification, the BCN-activated biomolecule can then be conjugated to any azide-containing molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.

Key Quantitative Data

The efficiency and success of the bioconjugation process are dependent on several key parameters. The following tables summarize critical quantitative data for both the NHS carbonate conjugation and the subsequent SPAAC reaction.

Table 1: Reaction Conditions for this compound with Primary Amines

ParameterRecommended RangeNotes
pH 8.0 - 9.0The reaction with primary amines is pH-dependent. A pH of 8.3-8.5 is often optimal to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[7][8]
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature.
Reaction Time 1 - 4 hoursIncubation time can be optimized depending on the protein and desired degree of labeling.
Molar Excess of this compound 5 - 20 foldThe optimal molar excess depends on the number of accessible primary amines on the biomolecule and the desired degree of labeling.
Solvent for Stock Solution Anhydrous DMSO or DMFThe NHS ester is moisture-sensitive and should be dissolved in a dry organic solvent before addition to the aqueous reaction buffer.[7][8]

Table 2: Reaction Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

ParameterRecommended RangeNotes
pH 4.0 - 10.0SPAAC is generally insensitive to pH and can be performed in a wide range of buffers.
Temperature 4°C - 37°CThe reaction can be performed at room temperature or refrigerated to accommodate sensitive biomolecules.
Reaction Time 1 - 12 hoursReaction times can be adjusted based on the specific reactants and their concentrations.
Molar Excess of Azide-containing Molecule 1.5 - 5 foldA slight excess of the azide-containing molecule is often used to ensure complete consumption of the BCN-functionalized biomolecule.

Experimental Protocols

This section provides detailed, step-by-step protocols for the two key stages of this compound bioconjugation.

Protocol 1: Functionalization of a Protein with this compound

This protocol describes the modification of a protein with the BCN moiety.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5 (amine-free)[7]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS carbonate.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM. The NHS ester is susceptible to hydrolysis in aqueous solutions.[8]

  • Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • Confirm the successful incorporation of the BCN moiety using techniques such as mass spectrometry (observing an increase in molecular weight) or by reacting with an azide-functionalized fluorescent dye and analyzing via SDS-PAGE.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN-functionalized protein with an azide-containing molecule.

Materials:

  • BCN-functionalized protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

Procedure:

  • Prepare the Reactants:

    • Dissolve the BCN-functionalized protein in the Reaction Buffer to a desired concentration.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

  • Reaction:

    • Add the azide-containing molecule to the solution of the BCN-functionalized protein. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 1-12 hours, or at 4°C for longer incubations with sensitive biomolecules.

  • Purification:

    • Purify the final bioconjugate to remove any unreacted azide-containing molecule and other byproducts. The purification method will depend on the properties of the final conjugate and may include size-exclusion chromatography, affinity chromatography, or dialysis.

  • Characterization:

    • Analyze the final conjugate to confirm successful ligation and assess purity. Suitable techniques include SDS-PAGE (which may show a band shift), mass spectrometry, and functional assays relevant to the conjugated molecules.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Bioconjugation_Pathway Protein Protein (with primary amine, e.g., Lysine) BCN_Protein BCN-functionalized Protein Protein->BCN_Protein NHS Carbonate Reaction (pH 8.0-9.0) BCN_NHS endo-BCN-NHS Carbonate BCN_NHS->BCN_Protein Final_Conjugate Final Bioconjugate BCN_Protein->Final_Conjugate SPAAC Reaction (Copper-free Click) Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate

Caption: Chemical pathway of this compound bioconjugation.

Experimental_Workflow cluster_step1 Step 1: BCN Functionalization cluster_step2 Step 2: SPAAC Reaction Prepare_Protein Prepare Protein Solution Reaction1 Incubate Protein with This compound Prepare_Protein->Reaction1 Prepare_BCN_NHS Prepare endo-BCN-NHS Carbonate Stock Prepare_BCN_NHS->Reaction1 Quench1 Quench Reaction Reaction1->Quench1 Purify1 Purify BCN-Protein Quench1->Purify1 Prepare_BCN_Protein Prepare BCN-Protein Solution Purify1->Prepare_BCN_Protein Proceed to SPAAC Reaction2 Incubate BCN-Protein with Azide-Molecule Prepare_BCN_Protein->Reaction2 Prepare_Azide Prepare Azide-Molecule Solution Prepare_Azide->Reaction2 Purify2 Purify Final Conjugate Reaction2->Purify2 Characterization Characterize Final Conjugate Purify2->Characterization Final Product

Caption: Experimental workflow for this compound bioconjugation.

References

Application Note: Mass Spectrometric Characterization of endo-BCN-NHS Carbonate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of biomolecules conjugated with the endo-BCN-NHS carbonate linker using mass spectrometry. The this compound is a bifunctional reagent that facilitates the attachment of a bicyclo[6.1.0]nonyne (BCN) moiety to primary amine-containing molecules, such as proteins and peptides.[1][2][3][4] This enables subsequent copper-free click chemistry reactions.[1][2][3] Accurate characterization of the resulting conjugate is crucial for ensuring the quality and efficacy of the final product in applications like antibody-drug conjugate (ADC) development and targeted drug delivery.[4] This document outlines the conjugation procedure, sample preparation for mass spectrometry, and data analysis, including expected mass shifts and fragmentation patterns.

Introduction to this compound Conjugation

The this compound linker is a valuable tool in bioconjugation. Its N-hydroxysuccinimide (NHS) carbonate group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins, at basic pH to form a stable carbamate linkage.[2] The endo-BCN moiety is a strained alkyne that can rapidly react with azide-containing molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[3] This two-step process allows for the precise and efficient labeling of biomolecules. Mass spectrometry is an indispensable technique for verifying the successful conjugation and characterizing the final product.

Experimental Protocols

Materials
  • This compound (Molecular Formula: C₁₅H₁₇NO₅, Molecular Weight: 291.30 g/mol )[1][5]

  • Protein or peptide with accessible primary amines (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (100 mM, pH 8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., PD-10)

  • HPLC-grade water, acetonitrile, and formic acid

  • Trifluoroacetic acid (TFA)

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

Conjugation of Protein with this compound

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. If the stock protein solution is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a desalting column.

  • Linker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

    • Add a 5- to 20-fold molar excess of the dissolved this compound linker to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

  • Purification of the Conjugate:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

    • The purified conjugate can be stored at -20°C or -80°C.

dot digraph[fontname="Arial", label="Protein Conjugation Workflow", labelloc="t", fontsize="16"]{ graph[rankdir="LR", splines="ortho", nodesep="0.6"]; node[shape="rectangle", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize="9", color="#5F6368"];

}

Figure 1. Workflow for the conjugation of a protein with this compound.

Sample Preparation for Mass Spectrometry

For accurate mass spectrometric analysis, it is crucial to have a clean, salt-free sample.

  • Intact Mass Analysis:

    • Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a solution of 50% acetonitrile and 0.1% formic acid in water.

  • Peptide Mapping Analysis (Bottom-up proteomics):

    • Denaturation, Reduction, and Alkylation:

      • Denature the conjugate in a solution containing a chaotropic agent (e.g., 6 M guanidine HCl or 8 M urea).

      • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

      • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Digestion:

      • Dilute the sample to reduce the concentration of the denaturing agent.

      • Add a protease such as trypsin (enzyme-to-protein ratio of 1:20 to 1:50 w/w) and incubate overnight at 37°C.

    • Peptide Cleanup:

      • Acidify the digest with formic acid or TFA.

      • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or a StageTip.

      • Elute the peptides and dry them in a vacuum centrifuge.

      • Reconstitute the peptides in a solution of 2% acetonitrile and 0.1% formic acid in water prior to LC-MS/MS analysis.

Mass Spectrometric Analysis

Intact Mass Analysis

Intact mass analysis is used to determine the average number of BCN linkers attached per protein, often referred to as the degree of labeling.

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Method: The sample is typically introduced via direct infusion or liquid chromatography (LC) coupled to the mass spectrometer.

  • Data Analysis: The resulting spectrum of the conjugated protein will show a distribution of species with different numbers of attached BCN linkers. The mass of each species will be increased by the mass of the BCN moiety for each conjugation event. The raw data is deconvoluted to obtain the zero-charge mass spectrum.

Peptide Mapping and MS/MS Analysis

Peptide mapping is used to identify the specific sites of conjugation.

  • Instrumentation: A high-resolution tandem mass spectrometer (MS/MS) coupled to a nano-LC system is typically used.

  • Method: The desalted peptide mixture is separated by reversed-phase chromatography and analyzed by data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Data Analysis: The MS/MS data is searched against the protein sequence using a database search engine. The search parameters must be modified to include the mass of the BCN moiety as a variable modification on lysine residues.

Data Presentation and Interpretation

Expected Mass Shifts

The reaction of this compound with a primary amine results in the formation of a carbamate linkage and the release of N-hydroxysuccinimide (NHS). The mass added to the protein per conjugation event is the mass of the BCN-carbamate moiety.

  • Mass of this compound: 291.30 Da

  • Mass of NHS: 115.09 Da

  • Mass of added BCN-carbamate moiety: 291.30 Da - 115.09 Da = 176.21 Da

Therefore, each conjugation will increase the mass of the protein or peptide by 176.21 Da.

ParameterMolecular FormulaMonoisotopic Mass (Da)
This compound C₁₅H₁₇NO₅291.1052
N-hydroxysuccinimide (NHS) C₄H₅NO₃115.0266
Mass addition of BCN-carbamate C₁₁H₁₂O₂176.0837

Table 1. Molecular formulas and monoisotopic masses of the linker, leaving group, and the resulting mass addition.

Expected Fragmentation Pattern

In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone will fragment to produce b- and y-ions. The BCN moiety itself is relatively stable, but some characteristic fragmentation may be observed. The primary fragmentation will likely occur at the carbamate linkage and within the bicyclononyne ring structure.

dot digraph[fontname="Arial", label="MS Characterization Workflow", labelloc="t", fontsize="16"]{ graph[rankdir="TB", splines="ortho", nodesep="0.6"]; node[shape="rectangle", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize="9", color="#5F6368"];

}

Figure 2. Logical workflow for the mass spectrometric characterization of endo-BCN conjugates.

Conclusion

Mass spectrometry is a powerful tool for the detailed characterization of this compound conjugates. By combining intact mass analysis and peptide mapping, researchers can confirm successful conjugation, determine the degree of labeling, and identify the specific sites of modification. The protocols and data presented in this application note provide a comprehensive guide for the successful implementation of these techniques in research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting endo-BCN-NHS Carbonate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields or other issues during the conjugation of molecules using endo-BCN-NHS carbonate. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a consistently low Drug-to-Antibody Ratio (DAR) in our this compound conjugation. What are the potential causes and how can we troubleshoot this?

A1: A low DAR is a common issue and can stem from several factors in the conjugation process. Below is a breakdown of potential causes and actionable troubleshooting steps.

  • Suboptimal Reaction pH: The reaction of the NHS carbonate with primary amines (like the lysine residues on an antibody) is highly pH-dependent.[1][2]

    • Problem: If the pH is too low, the primary amines on the protein will be protonated and thus unreactive.[1] If the pH is too high, the hydrolysis of the NHS carbonate linker will significantly increase, reducing the amount of linker available to react with the protein.[1][3]

    • Troubleshooting:

      • Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][] A pH of 8.3-8.5 is often considered ideal for balancing reactivity and minimizing hydrolysis.[1][2]

      • Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer.[2][3]

      • During large-scale reactions, the hydrolysis of the NHS carbonate can cause a drop in pH. Monitor the pH throughout the reaction or use a more concentrated buffer to maintain stability.[1][2]

  • Hydrolysis of this compound: The NHS carbonate group is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation reaction.[3][]

    • Problem: Improper storage or handling of the linker can lead to its degradation before it is even used in the reaction.

    • Troubleshooting:

      • Store the this compound stock solution, typically in anhydrous DMSO, at -20°C or -80°C and protected from moisture.[5]

      • Allow the reagent to warm to room temperature before opening to prevent condensation.

      • Prepare fresh solutions of the linker immediately before use.

  • Presence of Competing Nucleophiles:

    • Problem: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS carbonate, leading to a lower conjugation yield.[1][2]

    • Troubleshooting:

      • Perform a buffer exchange to a suitable amine-free buffer before starting the conjugation.

      • Avoid any other sources of primary amines in the reaction mixture.

  • Inactive or Impure Reagents:

    • Problem: The quality of both the protein and the linker can significantly impact the conjugation efficiency.

    • Troubleshooting:

      • Ensure the protein solution is pure and at the correct concentration.

      • Use high-quality, anhydrous DMSO or DMF to prepare the linker stock solution.[2]

Q2: How can we confirm that the low yield is due to a problem with the conjugation step and not a downstream purification issue?

A2: It is crucial to analyze the reaction mixture before and after purification.

  • Analytical Techniques:

    • UV-Vis Spectroscopy: This is the simplest method to estimate the average DAR. It relies on the different absorbance maxima of the protein and the conjugated molecule.[]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated linkers. This allows for the determination of the distribution of DAR species and the calculation of the average DAR.[][7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact antibody-drug conjugate.[8][9]

By comparing the DAR of the crude reaction mixture to the purified product, you can determine if the low yield is a result of an inefficient reaction or loss of conjugated material during purification.

Q3: We are observing aggregation of our protein after conjugation with this compound. What could be the cause and how can we mitigate it?

A3: Aggregation can be caused by the increased hydrophobicity of the protein after conjugation, especially if the molecule being attached is hydrophobic.[10]

  • Troubleshooting:

    • Optimize the DAR: A very high DAR can lead to aggregation. Try reducing the molar excess of the this compound used in the reaction.[10]

    • Modify Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) or for a shorter duration.[10]

    • Formulation Buffer: Screen different formulation buffers with varying pH and excipients to find conditions that minimize aggregation.[10]

    • Linker Choice: In some cases, a linker with a hydrophilic spacer, such as a PEG group, may be necessary to improve the solubility of the final conjugate.[11]

Q4: Are there any known side reactions of the BCN group that we should be aware of?

A4: Yes, the bicyclononyne (BCN) group can undergo side reactions.

  • Reaction with Thiols: BCN has been reported to react with thiols, which can be a concern when working with proteins containing free cysteine residues.[12]

  • Instability in Acidic Conditions: BCN conjugates can be labile under acidic conditions, which may lead to the formation of inactive species.[13]

It is important to consider these potential side reactions when designing your experimental workflow and purification strategies.

Quantitative Data Summary

The following tables provide a summary of key parameters that can influence the outcome of your this compound conjugation.

Table 1: Effect of pH on NHS Ester Hydrolysis Half-Life

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Note: This data is for a general NHS ester and serves as a guideline. The hydrolysis rate of the carbonate in this compound is expected to be in a similar range.[3]

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended Range
pH 7.2 - 8.5 (Optimal: 8.3-8.5)
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, Borate
Temperature 4°C to Room Temperature
Reaction Time 0.5 - 4 hours
Molar Ratio (Linker:Protein) 5:1 to 20:1 (empirically determined)
Protein Concentration 1 - 10 mg/mL
Organic Solvent <10% DMSO or DMF

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound
  • Buffer Exchange: Dialyze or use a desalting column to exchange the antibody into an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5).

  • Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.

    • Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
  • Measure Absorbance: Measure the absorbance of the purified antibody-drug conjugate (ADC) at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the conjugated molecule (payload).

  • Calculate Concentrations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the payload to calculate their respective concentrations in the ADC sample.

  • Calculate DAR: The DAR is the molar ratio of the payload to the antibody.

    DAR = (Concentration of Payload) / (Concentration of Antibody)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis cluster_result Result antibody Antibody in Storage Buffer buffer_exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.5) antibody->buffer_exchange conjugation Conjugation Reaction (RT or 4°C, 0.5-4h) buffer_exchange->conjugation linker This compound dissolve_linker Dissolve in Anhydrous DMSO linker->dissolve_linker dissolve_linker->conjugation purification Purification (SEC, Dialysis) conjugation->purification analysis DAR Determination (UV-Vis, HIC, LC-MS) purification->analysis final_product Purified BCN-Conjugate analysis->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Conjugation Yield check_linker Linker Hydrolyzed? start->check_linker check_protein Protein Purity/Concentration Incorrect? start->check_protein check_buffer_amines Buffer Contains Primary Amines? start->check_buffer_amines check_ph pH out of 7.2-8.5 range? start->check_ph check_ratio Incorrect Molar Ratio? start->check_ratio check_time_temp Suboptimal Time/Temp? start->check_time_temp sol_linker Use Fresh/Anhydrous Reagents check_linker->sol_linker sol_protein Verify Protein Quality check_protein->sol_protein sol_buffer Buffer Exchange to Amine-Free check_buffer_amines->sol_buffer sol_ph Adjust pH to 8.3-8.5 check_ph->sol_ph sol_ratio Optimize Molar Ratio check_ratio->sol_ratio sol_time_temp Optimize Reaction Time/Temp check_time_temp->sol_time_temp

Caption: Troubleshooting decision tree for low conjugation yield.

References

preventing hydrolysis of endo-BCN-NHS carbonate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-NHS carbonate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals successfully use this reagent in their experiments, with a focus on preventing hydrolysis in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioconjugation, which is the process of linking molecules together to create new complexes. It has two main parts:

  • An endo-BCN (bicyclo[6.1.0]nonyne) group: This is a strained alkyne that can react with molecules containing an azide group through a process called copper-free click chemistry (specifically, strain-promoted azide-alkyne cycloaddition or SPAAC).

  • An NHS (N-hydroxysuccinimide) carbonate group: This part of the molecule reacts with primary amines (like those found on the amino acid lysine in proteins) to form a stable carbamate bond.

In essence, you can use this compound to attach a "clickable" BCN handle to your protein or other amine-containing molecule of interest. This then allows you to easily attach other molecules that have an azide group.

Q2: What is hydrolysis and why is it a problem for this compound?

A2: Hydrolysis is a chemical reaction where a molecule is broken down by reacting with water. For this compound, the NHS carbonate group is sensitive to water.[1] When it hydrolyzes, it becomes a non-reactive carboxylic acid. This is a major issue because the hydrolyzed molecule can no longer react with the primary amines on your target molecule, which will lead to a low yield or complete failure of your conjugation experiment.[1]

Q3: How does pH affect the stability of this compound in my experiments?

A3: The pH of your reaction solution is the most critical factor affecting the stability of the NHS carbonate group. As the pH increases, the rate of hydrolysis increases dramatically.[1][2][3][4][5][6] This means the reagent will be deactivated much faster in a basic solution compared to a neutral or acidic one. However, the reaction with amines (aminolysis) is also more efficient at a slightly basic pH (typically 7.2-8.5).[4] Therefore, you need to find a balance to maximize the conjugation to your target molecule while minimizing hydrolysis.

Q4: What is the optimal pH for my conjugation reaction?

A4: The optimal pH is a compromise between amine reactivity and NHS carbonate hydrolysis. A pH range of 7.2-8.5 is generally recommended for most applications.[4] For many standard protein labeling experiments, a pH of 8.3-8.5 in a sodium bicarbonate or sodium phosphate buffer is a good starting point.[1]

Q5: What type of buffer should I use for my experiments?

A5: It is crucial to use a buffer that does not contain primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with your target molecule for reaction with the this compound, significantly reducing your conjugation efficiency.[4]

Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4

  • HEPES buffer

  • Borate buffer

  • Sodium bicarbonate or carbonate-bicarbonate buffer at a pH of 8.3-8.5[1][4]

Q6: How should I prepare and store my this compound?

A6: Proper storage and handling are essential to prevent hydrolysis before you even start your experiment.

  • Storage of solid reagent: Store the solid this compound in a desiccator at -20°C.[5] Before opening the vial, it is critical to let it warm to room temperature to prevent water from condensing on the solid.[7][8]

  • Preparing stock solutions: Prepare stock solutions immediately before use in a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Do not store the reagent in solution for extended periods.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is the most common issue when working with this compound and is often related to the hydrolysis of the NHS carbonate group.

Possible Cause Recommended Solution
Hydrolysis of this compound before or during the reaction. - Optimize Reaction pH: Perform the reaction in the recommended pH range of 7.2-8.5. A pH of 8.3-8.5 often provides a good balance.[1][4] - Control Temperature: Conduct the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Higher temperatures will accelerate hydrolysis. - Use Freshly Prepared Reagent: Prepare the this compound solution in anhydrous DMSO or DMF immediately before adding it to your reaction mixture.[1] Do not store it in solution.
Incorrect Buffer Composition. - Use an Amine-Free Buffer: Ensure your buffer does not contain primary amines (e.g., Tris, glycine). Use recommended buffers like PBS, HEPES, or borate.[4]
Inactive this compound. - Proper Storage: Always store the solid reagent in a desiccator at -20°C and allow it to warm to room temperature before opening.[5][7][8] - Test Reagent Activity: If you suspect the reagent has been compromised, you can perform a simple activity test.
Low Concentration of Reactants. - Increase Reactant Concentration: The reaction between the NHS carbonate and the amine is a competition with hydrolysis. Increasing the concentration of your target molecule can favor the desired reaction.

Data Presentation

The stability of the NHS carbonate is highly dependent on the pH of the aqueous solution. The following tables provide data on the half-life of a typical NHS ester at various pH values. While this data is for a generic NHS ester, it illustrates the trend you can expect with this compound.

Table 1: Half-life of a Typical NHS Ester at Various pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[4][6]
7.044-5 hours[2][3][5]
8.0Room Temperature1 hour[2][3][5]
8.5Not specifiedNot specified
8.6410 minutes[3][4][5][6]
9.0Room TemperatureMinutes[7][8]

Table 2: Comparison of Amidation and Hydrolysis Half-lives for a Porphyrin-NHS Ester [9]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

This data demonstrates that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to a higher yield of the conjugated product at a more basic pH, despite the lower stability of the NHS ester.[9]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. You may need to optimize the conditions for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve your protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If your protein is already in a buffer containing amines (like Tris), you must perform a buffer exchange into an amine-free buffer before proceeding.

  • Prepare the this compound Solution:

    • Immediately before starting the reaction, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for your reaction (typically 10-20 fold molar excess over the protein).

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to your protein solution.

    • Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining this compound. Incubate for 15-30 minutes.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Visualizations

Hydrolysis_vs_Aminolysis cluster_reactions Reaction Pathways in Aqueous Buffer reagent This compound product endo-BCN-Protein Conjugate (Stable Amide Bond) reagent->product Aminolysis (Desired Reaction) byproduct Hydrolyzed BCN (Inactive) reagent->byproduct Hydrolysis (Competing Reaction) target Protein-NH2 (Primary Amine) target->product water H2O (Water) water->byproduct

Caption: Competing reaction pathways for this compound in an aqueous solution.

Troubleshooting_Workflow start Low Conjugation Yield check_reagent Is the this compound active? start->check_reagent check_buffer Is the buffer amine-free? check_reagent->check_buffer Yes solution_reagent Use fresh, properly stored reagent. check_reagent->solution_reagent No check_ph Is the pH optimal (7.2-8.5)? check_buffer->check_ph Yes solution_buffer Buffer exchange to PBS, HEPES, or Borate. check_buffer->solution_buffer No check_conditions Are reaction time and temperature appropriate? check_ph->check_conditions Yes solution_ph Adjust pH of the reaction buffer. check_ph->solution_ph No solution_conditions Optimize time and temperature (e.g., 1 hr at RT or 4 hrs at 4°C). check_conditions->solution_conditions No end Successful Conjugation check_conditions->end Yes solution_reagent->check_buffer solution_buffer->check_ph solution_ph->check_conditions solution_conditions->end

Caption: A troubleshooting workflow for addressing low conjugation yield.

References

Technical Support Center: Troubleshooting endo-BCN-NHS Carbonate Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-NHS carbonate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation experiments, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bifunctional linker molecule used in bioconjugation.[1][2][3] It contains two reactive groups:

  • An N-hydroxysuccinimide (NHS) carbonate , which reacts with primary amines (like the side chains of lysine residues on proteins) to form stable carbamate bonds.[4]

  • An endo-bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-containing molecules.[2][3][5]

Its primary application is to first label a biomolecule (e.g., a protein or antibody) with a BCN handle, which can then be specifically conjugated to another molecule functionalized with an azide group.[2]

Q2: What are the main causes of non-specific binding when using this compound?

A2: Non-specific binding can occur at two key stages of the experimental workflow:

  • NHS Ester Labeling Stage:

    • Hydrolysis of the NHS ester: The NHS ester is sensitive to moisture and can hydrolyze, particularly at non-optimal pH, forming a carboxyl group that can lead to non-specific electrostatic interactions.

    • Over-labeling: Attaching too many BCN linkers to a protein can alter its physicochemical properties, potentially leading to aggregation and increased non-specific hydrophobic interactions.

    • Reaction with non-target molecules: Unquenched NHS esters can react with primary amines present in buffers (like Tris) or other components of the reaction mixture.

  • BCN (SPAAC) Click Chemistry Stage:

    • Thiol-yne side reaction: The strained BCN alkyne can react non-specifically with free thiol groups, such as those on cysteine residues within proteins.[6] This is a known side reaction for cyclooctynes, though it is significantly slower than the intended azide-alkyne cycloaddition.[6]

    • Hydrophobic and electrostatic interactions: The BCN-labeled biomolecule itself might non-specifically adhere to surfaces or other proteins if blocking and washing steps are inadequate.

Q3: How can I quench the reaction of unreacted this compound?

A3: After the initial labeling step, it is crucial to quench any unreacted NHS esters to prevent them from reacting with unintended targets in subsequent steps. This is typically done by adding a small molecule containing a primary amine. Common quenching agents include Tris buffer or glycine.[7] An incubation period of 15-30 minutes with the quenching agent is generally sufficient.[7]

Q4: Can I store the BCN-functionalized protein for later use?

A4: Yes, after quenching the NHS ester reaction and removing the excess unreacted linker (e.g., via a spin desalting column), the BCN-functionalized protein can often be stored. For long-term storage, it is recommended to keep the purified conjugate at -20°C or -80°C.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter, focusing on non-specific binding.

Observed Problem Potential Cause Recommended Solution
High background signal in all samples (including negative controls) 1. Inadequate blocking of non-specific sites on the solid support (e.g., microplate, blot membrane).* Optimize Blocking Buffer: Use a well-established blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk. Typical concentrations range from 1-5%.[8][9] Start with 3% BSA in a buffer like PBS or TBS.
2. Insufficient washing.* Improve Washing Steps: Increase the number of wash cycles (e.g., from 3 to 5). Increase the duration of each wash. Add a non-ionic detergent like Tween-20 to the wash buffer at a concentration of 0.05-0.1%.[10][11][12]
3. Concentration of BCN-protein or detection reagent is too high.* Titrate Reagents: Perform a dilution series of your BCN-labeled protein and the azide-containing detection molecule to find the optimal signal-to-noise ratio.
Signal in negative control (no azide molecule present) 1. Thiol-yne side reaction: The BCN group is reacting with free thiols (cysteines) on proteins in your sample or on the surface.* Block Free Thiols: Before the SPAAC reaction, pre-incubate your sample with a thiol-alkylating agent like iodoacetamide (IAM).[6] This will cap the free cysteines, preventing them from reacting with the BCN.
* Use a Thiol Scavenger: In some cases, a low concentration of a reducing agent like β-mercaptoethanol (β-ME) can be added during the SPAAC reaction to reduce the cross-reactivity between BCN and cysteines.[13]
2. Unquenched NHS esters from the initial labeling step are reacting with primary amines on the detection molecule or surface.* Ensure Complete Quenching: After labeling your protein with this compound, add a quenching agent like Tris or glycine (final concentration of 50-100 mM) and incubate for at least 15-30 minutes.[7]
* Purify the BCN-labeled Protein: Use a desalting column or dialysis to remove all unreacted this compound and quenching reagents before proceeding to the SPAAC reaction.[7]
Protein aggregation after labeling with this compound 1. Over-labeling: A high degree of labeling can alter the protein's properties, leading to aggregation.* Reduce Molar Excess of Linker: Decrease the molar ratio of this compound to your protein during the labeling reaction. A starting point is often a 5- to 20-fold molar excess, but this may need to be optimized.
2. Solvent Issues: The protein may be sensitive to the organic solvent (e.g., DMSO) used to dissolve the linker.* Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 5% (v/v).[14]
Low signal or no conjugation after SPAAC reaction 1. Hydrolyzed NHS Ester: The this compound may have degraded due to moisture.* Proper Reagent Handling: Store the linker desiccated at -20°C.[4] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Dissolve the reagent in anhydrous DMSO or DMF immediately before use and do not store it in solution.
2. Suboptimal Reaction Conditions: The pH for the NHS ester reaction or the incubation time for the SPAAC reaction may be insufficient.* Optimize NHS Labeling: Ensure the pH of your protein solution is between 7.2 and 8.5 for efficient labeling of primary amines.
* Optimize SPAAC Reaction: The SPAAC reaction can take several hours. Incubate for 4-12 hours at room temperature or 12-24 hours at 4°C as a starting point.[14]

Experimental Protocols & Methodologies

Key Reagent Preparation
ReagentPreparation
Protein Labeling Buffer Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (100 mM), pH 7.2-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine).
This compound Stock Dissolve immediately before use in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the stock solution.
Quenching Buffer 1 M Tris-HCl or 1 M Glycine, pH ~7.4-8.0.
Blocking Buffer 1-5% (w/v) Bovine Serum Albumin (BSA) in PBS or Tris-Buffered Saline (TBS).[8][9]
Wash Buffer PBS or TBS containing 0.05-0.1% (v/v) Tween-20 (PBST or TBST).[10][11][12]
General Protocol for Protein Labeling and SPAAC Conjugation

This protocol provides a general workflow. Optimization of molar ratios and incubation times is recommended for each specific application.

  • Protein Preparation:

    • Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column.

    • Adjust the protein concentration to approximately 1-2 mg/mL.

  • NHS Ester Labeling:

    • Bring the vial of this compound to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[7]

    • Incubate at room temperature for 60 minutes with gentle mixing.[7]

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[7]

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a spin desalting column or dialysis. The purified BCN-labeled protein is now ready for the SPAAC reaction.

  • SPAAC Reaction:

    • Combine the BCN-labeled protein with your azide-functionalized molecule. A 2- to 4-fold molar excess of the smaller molecule is a common starting point.[14]

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.[14]

  • Analysis:

    • Analyze the final conjugate using appropriate methods, such as SDS-PAGE (which may show a band shift), mass spectrometry, or functional assays.

Visualizations

Experimental Workflow for Bioconjugation

G cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: Quenching & Purification cluster_2 Step 3: SPAAC Reaction cluster_3 Step 4: Analysis p1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix1 Mix Protein and Reagent (10-20x molar excess) Incubate 1 hr @ RT p1->mix1 reagent Dissolve endo-BCN-NHS Carbonate in DMSO reagent->mix1 quench Add Quenching Buffer (e.g., Tris, Glycine) Incubate 15-30 min mix1->quench purify Purify via Desalting Column to remove excess linker quench->purify bcn_prot BCN-Labeled Protein purify->bcn_prot mix2 Mix BCN-Protein and Azide-Molecule Incubate 4-24 hrs bcn_prot->mix2 azide_mol Azide-Functionalized Molecule azide_mol->mix2 final Final Conjugate mix2->final analysis Analyze via SDS-PAGE, Mass Spec, etc. final->analysis

Caption: A typical experimental workflow for conjugating a protein using this compound.

Troubleshooting Logic for High Background

G start High Background Signal Observed q1 Is background present in 'no azide' negative control? start->q1 cause1 Potential Causes: 1. BCN-Thiol Side Reaction 2. Unquenched NHS Esters q1->cause1 Yes cause2 Potential Causes: 1. Inadequate Blocking 2. Insufficient Washing 3. Reagent concentrations too high q1->cause2 No sol1 Solutions: - Add thiol-blocking agent (IAM) - Ensure post-labeling quenching  and purification steps are complete cause1->sol1 sol2 Solutions: - Optimize blocking buffer (e.g., 3% BSA) - Increase wash steps & add Tween-20 - Titrate reagent concentrations cause2->sol2

Caption: A decision tree for troubleshooting high background signals.

References

impact of pH on endo-BCN-NHS carbonate labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: endo-BCN-NHS Carbonate Labeling

This guide provides detailed technical support for researchers using this compound for labeling primary amine-containing molecules. The efficiency of this labeling reaction is critically dependent on the reaction pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH for labeling reactions using N-hydroxysuccinimide (NHS) esters like this compound is between pH 8.3 and 8.5. [1][2]This range provides the best balance between having a reactive, deprotonated primary amine on your target molecule and minimizing the hydrolysis of the NHS ester itself. Reactions are commonly performed in buffers with a pH range of 7.2 to 8.5. [3][4] Q2: Why is my labeling efficiency low when using a buffer at or below pH 7.0?

A2: At acidic or neutral pH, primary amines (-NH₂) are predominantly in their protonated ammonium form (-NH₃⁺). [1][2]This protonated form is not nucleophilic and cannot react with the NHS ester. While the NHS ester is more stable against hydrolysis at a lower pH (the half-life is 4-5 hours at pH 7.0 and 0°C), the lack of a reactive amine on the target molecule will significantly reduce or prevent the labeling reaction from occurring. [3][5] Q3: I see rapid loss of my reagent and poor labeling efficiency at pH 9.0 or higher. What is happening?

A3: At high pH, the NHS ester becomes highly susceptible to hydrolysis. The rate of hydrolysis increases significantly with a rising pH. [1][3][5]For instance, the half-life of an NHS ester can decrease to just 10 minutes at pH 8.6 and 4°C. [3][5]This means the this compound is being destroyed by reacting with water (hydrolysis) faster than it can react with your target molecule, leading to low labeling efficiency.

Q4: What are the recommended buffers for this labeling reaction?

A4: Amine-free buffers are critical to prevent the buffer itself from reacting with the NHS ester. [4]Recommended buffers include:

  • 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) [1][6]* 0.1 M phosphate buffer (pH 7.2-8.0) [1][3]* HEPES or Borate buffers within their effective pH ranges (7.2-8.5) [3] Crucially, avoid buffers containing primary amines such as Tris (Tris-buffered saline, TBS) or glycine, as they will compete with your target molecule for reaction with the NHS ester. [3][4] Q5: Is the BCN group stable across different pH conditions?

A5: The bicyclononyne (BCN) moiety is generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) used for NHS ester labeling. However, studies have shown that BCN can exhibit instability under certain conditions, such as in the presence of thiols like glutathione (GSH) or under very acidic conditions not typically used for this labeling step. [7][8][9]For the purpose of the initial amine labeling, the BCN group's stability is not a primary concern within the recommended pH range.

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Possible Cause Recommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer using a calibrated pH meter. Adjust to the optimal range of pH 8.3-8.5 . [1][2]If your protein is sensitive, start at a lower pH like 7.4 and increase the reaction time. [6]
Amine-Containing Buffer Ensure you are using an amine-free buffer like phosphate, bicarbonate, or HEPES. Do not use Tris or glycine buffers. [3][4]
Reagent Hydrolysis Prepare the this compound solution immediately before use. [1]Avoid storing it in aqueous solutions. If using a high pH, consider reducing the reaction temperature to 4°C to slow the rate of hydrolysis. [4]
Low Reactant Concentration Low concentrations of the target molecule can make the competing hydrolysis reaction more significant. [3][4]If possible, increase the concentration of your protein or molecule to be labeled (recommended range is 1-10 mg/mL). [1][2]

Data Presentation

Table 1: Effect of pH on NHS Ester Reaction Components

pH RangeTarget Amine ReactivityNHS Ester Stability (vs. Hydrolysis)Overall Labeling Efficiency
< 7.0 Low (Amine is protonated, -NH₃⁺) [1]High (Low hydrolysis rate) [3][5]Very Low
7.2 - 8.0 Good (Increasing deprotonation, -NH₂)Moderate (Hydrolysis is a competing reaction) [3]Good
8.3 - 8.5 High (Amine is deprotonated and nucleophilic)Moderate (Balance between reactivity and hydrolysis) [1]Optimal
> 8.6 High Low (Rapid hydrolysis, half-life can be minutes) [3][5]Low

Table 2: Recommended Amine-Free Buffers for Labeling

BufferUseful pH RangeConcentrationNotes
Sodium Phosphate7.0 - 8.050 - 100 mMCommonly used, provides good buffering capacity. [1][3]
Sodium Bicarbonate8.0 - 9.0100 mMIdeal for achieving the optimal pH of 8.3-8.5. [1][6]
HEPES7.2 - 8.250 - 100 mMGood alternative to phosphate buffer. [3]
Borate8.0 - 9.050 - 100 mMCan be used for reactions at slightly higher pH. [3]

Experimental Protocols & Visualizations

General Protocol for Labeling a Protein with this compound
  • Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3 using a calibrated pH meter.

  • Protein Preparation : Dissolve your protein or amine-containing molecule in the prepared pH 8.3 buffer to a final concentration of 2-10 mg/mL. [1][6]3. Reagent Preparation : Immediately before use, dissolve the this compound in a small amount of anhydrous, amine-free organic solvent like DMSO or DMF. [1][2]4. Reaction : Add the desired molar excess of the dissolved BCN reagent to the protein solution. Mix gently but thoroughly.

  • Incubation : Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. [3]The longer incubation at a lower temperature can help minimize hydrolysis if it is a concern.

  • Quenching (Optional) : To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to consume any unreacted NHS ester.

  • Purification : Remove the excess, unreacted BCN reagent and byproducts using a desalting column (e.g., gel filtration) or dialysis. [1]

Diagrams

G cluster_reactants Reactants cluster_products Products BCN_Reagent This compound Labeled_Product Labeled Molecule (Stable Amide Bond) BCN_Reagent->Labeled_Product NHS_Byproduct NHS Byproduct BCN_Reagent->NHS_Byproduct Target_Amine Target Molecule (with Primary Amine, R-NH₂) Target_Amine->Labeled_Product Nucleophilic Attack

Caption: Reaction of this compound with a primary amine.

G cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 8.6) BCN_Reagent This compound + Water Low_pH_Amine Target Amine is Protonated (R-NH₃⁺, non-reactive) Optimal_pH_Amine Target Amine is Deprotonated (R-NH₂, reactive) High_pH_Amine Target Amine is Deprotonated (R-NH₂, reactive) Desired_Reaction Desired Labeling Low_pH_Amine->Desired_Reaction BLOCKED Low_pH_NHS NHS Ester is Stable (Slow Hydrolysis) Optimal_pH_Amine->Desired_Reaction FAVORED Optimal_pH_NHS NHS Ester has Moderate Stability (Competition) Hydrolysis Reagent Hydrolysis Optimal_pH_NHS->Hydrolysis COMPETES High_pH_NHS NHS Ester is Unstable (Rapid Hydrolysis) High_pH_NHS->Hydrolysis HIGHLY FAVORED

Caption: The competing effects of pH on amine reactivity and NHS ester hydrolysis.

Troubleshooting_Workflow start Start: Low Labeling Efficiency check_ph Is buffer pH between 7.2 and 8.5? start->check_ph check_buffer_type Is buffer amine-free? (e.g., PBS, Bicarbonate) check_ph->check_buffer_type Yes adjust_ph Action: Adjust pH to 8.3 and repeat experiment. check_ph->adjust_ph No check_reagent_prep Was reagent prepared fresh in anhydrous solvent? check_buffer_type->check_reagent_prep Yes change_buffer Action: Replace buffer with an amine-free alternative. check_buffer_type->change_buffer No optimize_reaction Consider increasing reactant concentrations or reaction time. check_reagent_prep->optimize_reaction Yes remake_reagent Action: Prepare reagent fresh and add to reaction immediately. check_reagent_prep->remake_reagent No success Problem Solved optimize_reaction->success adjust_ph->start change_buffer->start remake_reagent->start

Caption: Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: Managing Moisture Sensitivity of endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of endo-BCN-NHS carbonate. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule.[1] It contains two reactive groups:

  • An endo-Bicyclononyne (BCN) group, which is a strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]

  • An N-Hydroxysuccinimide (NHS) carbonate group, which reacts with primary amines (like the side chain of lysine residues in proteins) to form stable carbamate bonds.[1][4]

This dual reactivity makes it a valuable tool for bioconjugation, allowing for the linking of different molecules, such as proteins, peptides, or nucleic acids, to create novel conjugates for applications in drug delivery, diagnostics, and imaging.[1][3][5]

Q2: Why is this compound considered moisture-sensitive?

The N-Hydroxysuccinimide (NHS) carbonate group is highly susceptible to hydrolysis, which is a chemical reaction with water.[1] When exposed to moisture, the NHS ester is cleaved, rendering it unable to react with primary amines. This significantly reduces or completely inhibits its ability to label your target molecule.

Q3: How should I properly store and handle this compound to prevent hydrolysis?

To maintain the reactivity of this compound, it is crucial to minimize its exposure to moisture.

Storage:

  • Store the solid reagent at –20°C in a sealed container with a desiccant.[1][6]

  • Some suppliers recommend long-term storage at -80°C for solutions in an anhydrous solvent, which can be stable for up to 6 months. For shorter-term storage of up to a month, -20°C is sufficient.[7][8]

Handling:

  • Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Once opened, handle the reagent in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon).

  • Always use anhydrous solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Prepare solutions fresh for each experiment whenever possible.[1] Do not store stock solutions in aqueous buffers.

Q4: What are the signs that my this compound may have been compromised by moisture?

The most direct indicator of hydrolysis is a significant decrease or complete lack of labeling efficiency in your conjugation reaction. If you observe consistently low yields despite following the correct protocol, hydrolysis of the NHS ester is a likely cause.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound, with a focus on issues arising from its moisture sensitivity.

Problem Potential Cause Recommended Solution
Low or No Labeling of Target Molecule Hydrolysis of this compound 1. Verify proper storage and handling: Ensure the reagent was stored at -20°C with a desiccant and allowed to warm to room temperature before opening. 2. Use fresh reagent: If in doubt about the quality of an older batch, use a fresh, unopened vial of this compound. 3. Prepare fresh stock solutions: Dissolve the reagent in anhydrous DMF or DMSO immediately before use. Do not use previously prepared and stored aqueous solutions.
Suboptimal reaction pH The reaction of the NHS ester with primary amines is pH-dependent. The optimal pH range is typically 7.2-8.5. At lower pH, the amine is protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases significantly. Verify the pH of your reaction buffer.
Presence of primary amines in the buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use a non-amine-containing buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.
Inconsistent Labeling Results Variable moisture contamination Ensure consistent and stringent anhydrous handling techniques for every experiment. Even small variations in moisture exposure can lead to different degrees of hydrolysis.
Inaccurate quantification of reagents Precisely determine the concentration of your target molecule and the this compound stock solution. Use accurate weighing and dilution methods.
Precipitation During Reaction Poor solubility of the reagent While this compound is soluble in DMF and DMSO, adding a concentrated stock solution too quickly to an aqueous buffer can cause precipitation. Add the stock solution dropwise while gently vortexing the reaction mixture.
Protein aggregation Changes in pH or the addition of an organic solvent (from the reagent stock) can sometimes cause protein aggregation. Ensure your protein is stable in the final reaction buffer composition.

Data Presentation

Ester TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC) 20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75
Data from Laysan Bio, Inc. It is important to note that the half-life typically triples when the pH is lowered by one unit.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM sodium phosphate or 100 mM sodium bicarbonate, with a pH of 7.2-8.5. Ensure the buffer does not contain any primary amines (e.g., Tris, glycine).

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a storage buffer containing primary amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • This compound Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Setup: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution. A 10-20 fold molar excess of the reagent over the protein is a common starting point, but the optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. Longer incubation times at 4°C can help to minimize hydrolysis.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM. This will react with any unreacted this compound.

  • Purification: Remove excess, unreacted this compound and byproducts from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by a suitable method, such as UV-Vis spectroscopy if the BCN tag has a distinct absorbance, or by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Amine-Free Buffer (pH 7.2-8.5) B Prepare Protein Solution (1-10 mg/mL) A->B D Add Reagent to Protein Solution B->D C Prepare Fresh endo-BCN-NHS Carbonate Stock in Anhydrous DMSO or DMF C->D E Incubate (RT or 4°C) D->E F Quench Reaction (Optional) E->F G Purify Conjugate (e.g., Desalting Column) F->G H Characterize (e.g., DOL) G->H

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic Start Low or No Labeling CheckStorage Was reagent stored correctly at -20°C with desiccant? Start->CheckStorage CheckHandling Was reagent warmed to RT before opening and handled in a dry environment? CheckStorage->CheckHandling Yes Solution1 Use a new vial of reagent CheckStorage->Solution1 No CheckSolvent Was stock solution made fresh in anhydrous DMF or DMSO? CheckHandling->CheckSolvent Yes Solution2 Improve handling technique CheckHandling->Solution2 No CheckBuffer Is the reaction buffer pH 7.2-8.5 and free of primary amines? CheckSolvent->CheckBuffer Yes Solution3 Prepare fresh stock solution CheckSolvent->Solution3 No Solution4 Adjust buffer pH and/ or use an amine-free buffer CheckBuffer->Solution4 No Success Labeling Successful CheckBuffer->Success Yes

References

purification strategies for endo-BCN-NHS carbonate conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-NHS carbonate conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bifunctional linker for their bioconjugation needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful visualizations to guide you through your experiments.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the conjugation and purification of this compound conjugates.

Issue 1: Low Conjugation Efficiency or Low Yield

Symptoms:

  • Low degree of labeling (DOL) determined by spectrophotometry or mass spectrometry.

  • A large amount of unconjugated biomolecule is recovered after purification.

  • Weak signal in downstream applications (e.g., fluorescence imaging, immunoassays).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of this compound The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. Always allow the reagent to warm to room temperature before opening the vial to prevent condensation.[1] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
Presence of primary amines in the buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your biomolecule for reaction with the NHS ester.[1] Use an amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at a pH of 8.0-8.5 for the conjugation reaction.
Suboptimal pH of the reaction buffer The reaction of the NHS ester with primary amines is pH-dependent. At a pH below 7.5, the reaction is slow, while at a pH above 9.0, hydrolysis of the NHS ester is rapid. The optimal pH range for the reaction is typically 8.0-8.5.[]
Insufficient molar excess of this compound A sufficient molar excess of the linker is required to drive the reaction to completion. The optimal molar excess depends on the concentration and reactivity of the biomolecule. For antibodies, a 5- to 20-fold molar excess is a good starting point.[3] For peptides and other biomolecules, empirical optimization is recommended.
Low concentration of the biomolecule Low biomolecule concentrations can slow down the conjugation reaction. If possible, concentrate your biomolecule to at least 1-2 mg/mL before starting the conjugation.[]
Steric hindrance The primary amines on your biomolecule may be sterically hindered and inaccessible to the this compound. Consider using a derivative with a longer spacer arm (e.g., endo-BCN-PEG4-NHS ester) to overcome steric hindrance.
Issue 2: Aggregation or Precipitation of the Conjugate

Symptoms:

  • Visible precipitate forms during or after the conjugation reaction.

  • The conjugate elutes in the void volume during size-exclusion chromatography (SEC).

  • High background signal in downstream assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High degree of labeling Over-labeling can alter the physicochemical properties of the biomolecule, leading to aggregation. Reduce the molar excess of this compound in the reaction.
Hydrophobicity of the BCN moiety The BCN group is hydrophobic and can promote aggregation, especially with highly labeled proteins. The inclusion of a hydrophilic PEG spacer in the linker can mitigate this issue.
Suboptimal buffer conditions The pH and ionic strength of the buffer can influence protein stability. Ensure your biomolecule is in a buffer that maintains its stability throughout the conjugation and purification process. Consider adding stabilizing excipients like arginine or polysorbate to the buffer.
High protein concentration High concentrations of biomolecules can increase the likelihood of aggregation. If aggregation is observed, try performing the conjugation at a lower protein concentration.[4]
Incorrect storage of the conjugate Improper storage can lead to aggregation over time. Store the purified conjugate at the recommended temperature (typically 4°C for short-term and -80°C for long-term storage) and in a buffer that ensures its stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for conjugating this compound to my protein?

A1: The ideal buffer is an amine-free buffer with a pH between 8.0 and 8.5. Commonly used buffers include 100 mM sodium phosphate, 100 mM sodium bicarbonate, or 50 mM sodium borate. Avoid buffers containing primary amines like Tris or glycine, as they will compete with your protein for the NHS ester.

Q2: How should I prepare and store the this compound stock solution?

A2: It is crucial to use an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare the stock solution. The NHS ester is highly susceptible to hydrolysis in the presence of water. Prepare the stock solution immediately before use. If you need to store it, aliquot the solution and store it at -20°C or -80°C with desiccant.

Q3: How can I remove excess, unreacted this compound after the conjugation reaction?

A3: For macromolecules like antibodies and proteins, size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) is a highly effective method to separate the conjugate from the small molecule linker.[] Dialysis is another option, though it is generally slower. For smaller molecules like peptides, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the preferred purification method.

Q4: How can I determine the degree of labeling (DOL) of my conjugate?

A4: The DOL can be estimated using UV-Vis spectrophotometry if the BCN linker contains a chromophore with a distinct absorbance from the biomolecule. However, a more accurate method is mass spectrometry (e.g., MALDI-TOF or ESI-MS), which can determine the exact mass of the conjugate and thus the number of attached BCN moieties. For antibodies, hydrophobic interaction chromatography (HIC) can also be used to separate species with different numbers of conjugated linkers.[5]

Q5: What is the stability of the carbamate bond formed by the reaction of the NHS carbonate?

A5: The carbamate linkage formed is generally stable under physiological conditions. However, some studies suggest that it may be less stable than an amide bond, particularly within the cellular environment.[6] If long-term stability in a biological system is critical, an endo-BCN-NHS ester, which forms a more stable amide bond, might be a better alternative.

Quantitative Data

The optimal reaction conditions can vary depending on the specific biomolecule being conjugated. The following table provides general guidelines.

Table 1: Recommended Starting Conditions for this compound Conjugation

ParameterRecommended Range for AntibodiesRecommended Range for Peptides
Molar Excess of this compound 5 - 20 fold1.5 - 5 fold
Biomolecule Concentration 1 - 10 mg/mL1 - 5 mg/mL
Reaction Buffer 100 mM Sodium Phosphate, pH 8.0-8.5100 mM Sodium Bicarbonate, pH 8.3
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C)
Reaction Time 1 - 4 hours2 - 12 hours
Quenching Agent (Optional) 50 mM Tris or Glycine50 mM Tris or Glycine

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation

This protocol provides a general method for conjugating this compound to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM Sodium Phosphate, pH 8.0

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the antibody solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Equilibrate a desalting column with the Storage Buffer.

    • Apply the reaction mixture to the column to separate the antibody conjugate from excess linker and byproducts.

    • Collect the fractions containing the purified antibody conjugate.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL).

    • Store the purified conjugate at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: General Procedure for Peptide Conjugation

This protocol outlines a general method for labeling a peptide containing a primary amine with this compound.

Materials:

  • Peptide with a primary amine (e.g., N-terminal amine or lysine side chain)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 8.3

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the peptide solution.

    • Mix and incubate the reaction for 2-4 hours at room temperature.

  • Purification:

    • Acidify the reaction mixture with a small amount of TFA.

    • Purify the peptide conjugate by RP-HPLC using a suitable gradient of Mobile Phase B.

    • Collect the fractions containing the desired product.

  • Characterization and Storage:

    • Confirm the identity of the purified conjugate by mass spectrometry.

    • Lyophilize the pure fractions and store the peptide conjugate at -20°C or -80°C.

Visualizations

Experimental Workflow for Antibody Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 8.0-8.5) Conjugation Add Linker to Antibody (5-20x molar excess) Incubate 1-4h Buffer_Exchange->Conjugation Reagent_Prep Prepare endo-BCN-NHS Carbonate Stock Solution (Anhydrous DMSO/DMF) Reagent_Prep->Conjugation Quenching Quench Reaction (Optional, Tris/Glycine) Conjugation->Quenching Purification Purify Conjugate (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterize Conjugate (DOL, Purity) Purification->Characterization Storage Store Conjugate (4°C or -80°C) Characterization->Storage End End Storage->End Start Start Start->Buffer_Exchange

Caption: Workflow for antibody conjugation with this compound.

Troubleshooting Decision Tree for Low Conjugation Yield

troubleshooting_yield Start Low Yield? Check_Reagent Reagent Freshly Prepared in Anhydrous Solvent? Start->Check_Reagent Check_Buffer Amine-Free Buffer Used? Check_Reagent->Check_Buffer Yes Solution_Reagent Prepare Fresh Reagent Stock Check_Reagent->Solution_Reagent No Check_pH Reaction pH 8.0-8.5? Check_Buffer->Check_pH Yes Solution_Buffer Use Amine-Free Buffer (e.g., PBS) Check_Buffer->Solution_Buffer No Check_Molar_Ratio Sufficient Molar Excess of Linker? Check_pH->Check_Molar_Ratio Yes Solution_pH Adjust Buffer pH Check_pH->Solution_pH No Check_Concentration Biomolecule Concentration >1 mg/mL? Check_Molar_Ratio->Check_Concentration Yes Solution_Molar_Ratio Increase Molar Excess of Linker Check_Molar_Ratio->Solution_Molar_Ratio No Solution_Concentration Concentrate Biomolecule Check_Concentration->Solution_Concentration No Success Yield Improved Check_Concentration->Success Yes Solution_Reagent->Start Solution_Buffer->Start Solution_pH->Start Solution_Molar_Ratio->Start Solution_Concentration->Start

Caption: Decision tree for troubleshooting low conjugation yield.

Application in Targeted Drug Delivery and Cellular Signaling

targeted_delivery_signaling cluster_conjugate endo-BCN-NHS Conjugate cluster_cell Target Cell Antibody Antibody Linker endo-BCN Linker Antibody->Linker Receptor Cell Surface Receptor Antibody->Receptor 1. Targeting & Binding Drug Drug Payload Linker->Drug Internalization Internalization Receptor->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release 3. Linker Cleavage Signaling_Pathway Signaling Pathway (e.g., Apoptosis) Drug_Release->Signaling_Pathway 4. Drug Induces Cellular Response

Caption: Conceptual diagram of a targeted drug delivery application.

References

Validation & Comparative

A Head-to-Head Battle of Bioorthogonal Handles: Endo-BCN-NHS Carbonate vs. DBCO-NHS Ester in Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is a critical decision that can significantly impact the success of their experiments. This guide provides an in-depth comparison of the reaction kinetics of two popular amine-reactive bioorthogonal handles: endo-BCN-NHS carbonate and DBCO-NHS ester. By examining their reactivity with primary amines and their stability, this guide aims to equip you with the necessary data to make an informed decision for your specific application, from targeted drug delivery to advanced cellular imaging.

At the heart of many bioconjugation strategies lies the efficient and selective labeling of biomolecules. Primary amines, abundantly present in the lysine residues and N-termini of proteins, are prime targets for such modifications. Both this compound and DBCO-NHS ester are designed to leverage this reactivity, introducing a bioorthogonal handle—either a bicyclo[6.1.0]nonyne (BCN) or a dibenzocyclooctyne (DBCO) moiety—that can subsequently participate in highly specific copper-free "click" chemistry reactions. While the ultimate goal is the same, the journey, dictated by the kinetics of the initial amine labeling step, differs significantly.

The Amine-Reactive Moiety: A Tale of Two Activating Groups

The key distinction between these two reagents lies in their amine-reactive functional groups: an N-hydroxysuccinimidyl (NHS) carbonate for endo-BCN and an NHS ester for DBCO. This seemingly subtle difference has a profound impact on their reactivity and stability.

FeatureThis compoundDBCO-NHS ester
Amine-Reactive Group N-hydroxysuccinimidyl (NHS) CarbonateN-hydroxysuccinimidyl (NHS) Ester
Reaction with Primary Amines Forms a stable carbamate bond[1].Forms a stable amide bond.
Competing Reaction HydrolysisHydrolysis[2].

Reaction Kinetics: A Comparative Look at Reactivity and Stability

A successful bioconjugation experiment hinges on the delicate balance between the desired reaction with the target amine and the competing hydrolysis of the reactive group in aqueous environments.

Reaction with Primary Amines

One study investigating succinimidyl group-activated carbonate monomers for surface functionalization demonstrated a higher extent of conjugation with an amine compared to traditional active ester-based surfaces[2]. This suggests that NHS carbonates may exhibit a higher reactivity towards primary amines than NHS esters . The reaction of an NHS carbonate with a primary amine results in the formation of a stable carbamate linkage[1].

The reaction of NHS esters with primary amines is a well-established and widely used method in bioconjugation[3]. This reaction proceeds efficiently at a slightly basic pH (typically 7.2-8.5) to form a very stable amide bond[4][5].

Stability and Hydrolysis

The stability of the amine-reactive group in aqueous buffers is a critical parameter, as hydrolysis is a competing reaction that reduces the efficiency of the desired conjugation.

NHS Esters (e.g., DBCO-NHS ester): The hydrolysis of NHS esters is highly dependent on pH and temperature. The half-life of hydrolysis for typical NHS esters is on the order of hours at neutral pH but can decrease to minutes at a more basic pH[4]. For instance, the half-life of hydrolysis for some NHS-ester compounds is reported to be 4 to 5 hours at pH 7.0 and 0°C, which decreases to 10 minutes at pH 8.6 and 4°C[4].

NHS Carbonates (e.g., this compound): Studies on mPEG-NHS carbonates have shown that they are also susceptible to hydrolysis in aqueous alkaline media[6]. One study reported that mPEG-succinimidyl carbonate is a very reactive NHS ester with a hydrolysis half-life of around 20 minutes[7]. Another study on porphyrin-NHS esters in carbonate buffer showed hydrolysis half-lives ranging from 110 to 210 minutes depending on the specific structure and pH[8]. While direct data for this compound is unavailable, it is expected to have a similar susceptibility to hydrolysis.

Experimental Protocols

To provide a practical context for this comparison, the following are generalized protocols for the labeling of a protein with an amine-reactive reagent and the subsequent determination of reaction kinetics.

General Protocol for Protein Labeling with NHS Ester/Carbonate

This protocol outlines the essential steps for conjugating an NHS-activated reagent to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the NHS ester or carbonate in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a molar excess of the reagent stock solution to the protein solution. The optimal molar excess will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester/carbonate.

  • Purification: Remove excess reagent and byproducts by using a desalting column or dialysis.

Protocol for Determining Second-Order Rate Constants

This protocol describes a method to determine the second-order rate constant for the reaction of an NHS ester or carbonate with a primary amine.

Materials:

  • NHS-activated reagent (this compound or DBCO-NHS ester)

  • Amine-containing molecule (e.g., a small molecule with a primary amine or a peptide)

  • Reaction buffer (amine-free, e.g., phosphate buffer at a specific pH)

  • Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, or mass spectrometer)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the NHS-activated reagent and the amine-containing molecule in the reaction buffer.

  • Kinetic Measurement: Mix the two solutions in a cuvette or reaction vial at a known concentration. It is often desirable to have one reactant in pseudo-first-order excess.

  • Monitor Reaction Progress: Monitor the disappearance of the NHS-activated reagent or the appearance of the product over time using a suitable analytical technique. For example, the release of N-hydroxysuccinimide (NHS) can be monitored by UV-Vis spectrophotometry at 260 nm[9].

  • Data Analysis: Plot the concentration of the reactant or product versus time. From this data, the observed rate constant (k_obs) can be determined.

  • Calculate Second-Order Rate Constant: By performing the experiment at different concentrations of the reactant in excess, the second-order rate constant (k2) can be determined from the slope of a plot of k_obs versus the concentration of the excess reactant.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent Dissolve this compound or DBCO-NHS Ester in DMSO/DMF mix Mix Protein and NHS-activated Reagent reagent->mix protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein->mix incubate Incubate (RT or 4°C) mix->incubate Conjugation quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze Conjugate (e.g., Mass Spec, HPLC) purify->analyze

Caption: A typical experimental workflow for protein labeling with an NHS-activated reagent.

kinetic_analysis_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagent Prepare Stock Solution of NHS-activated Reagent mix Mix Reagents in Reaction Buffer reagent->mix amine Prepare Stock Solution of Amine-containing Molecule amine->mix monitor Monitor Reaction Progress (e.g., UV-Vis, HPLC) mix->monitor Kinetic Run plot Plot Concentration vs. Time monitor->plot calc_kobs Determine Observed Rate Constant (k_obs) plot->calc_kobs calc_k2 Calculate Second-Order Rate Constant (k2) calc_kobs->calc_k2

Caption: Workflow for determining the second-order rate constant of an amine-NHS reaction.

Conclusion: Making the Right Choice

The selection between this compound and DBCO-NHS ester for amine labeling is a nuanced decision that depends on the specific requirements of the experiment.

  • For applications where very rapid conjugation to primary amines is paramount, this compound may hold an advantage , based on indirect evidence suggesting higher reactivity of NHS carbonates compared to NHS esters. However, this potential for higher reactivity may also be accompanied by a greater susceptibility to hydrolysis, necessitating careful control of reaction conditions.

  • DBCO-NHS ester represents a well-established and reliable choice for amine labeling , with a vast body of literature supporting its use. While potentially slightly less reactive than its NHS carbonate counterpart, its stability and predictable performance make it a robust option for a wide range of bioconjugation applications.

Ultimately, for critical applications, it is advisable to empirically determine the optimal labeling conditions for each reagent with the specific biomolecule of interest. This data-driven approach will ensure the highest efficiency and reproducibility in your bioconjugation endeavors.

References

comparing endo-BCN-NHS carbonate and SMCC crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of endo-BCN-NHS Carbonate and SMCC Crosslinkers for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in creating stable and functional bioconjugates. This guide provides an in-depth, objective comparison of two widely utilized heterobifunctional crosslinkers: this compound, a representative of the copper-free click chemistry class, and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a classical amine-to-thiol crosslinker. This comparison is supported by available experimental data to inform the selection process for applications such as antibody-drug conjugate (ADC) development, protein-peptide conjugation, and cell labeling.

Introduction to the Crosslinkers

This compound is a bioorthogonal crosslinker that combines a primary amine-reactive N-hydroxysuccinimide (NHS) carbonate with a strained bicyclo[6.1.0]nonyne (BCN) moiety.[1][2][3] The conjugation strategy involves a two-step process. First, the NHS carbonate reacts with primary amines (e.g., lysine residues on a protein) to form a stable carbamate bond.[3] Subsequently, the BCN group reacts with an azide-functionalized molecule via a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, forming a stable triazole linkage.[2][4] This copper-free nature makes it highly suitable for applications in living systems.[3]

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing an NHS ester and a maleimide group.[5] The NHS ester reacts with primary amines to form a stable amide bond, while the maleimide group reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether bond.[5][6] SMCC is widely used in the construction of antibody-drug conjugates (ADCs) and other bioconjugates.[7][8][9]

Physicochemical and Reaction Properties

A summary of the key properties of this compound and SMCC is presented below.

PropertyThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Molecular Weight 291.30 g/mol [3]334.32 g/mol
Reactive Group 1 NHS carbonate (reacts with primary amines)NHS ester (reacts with primary amines)
Reactive Group 2 endo-BCN (reacts with azides via SPAAC)Maleimide (reacts with sulfhydryls)
Resulting Linkage 1 CarbamateAmide
Resulting Linkage 2 TriazoleThioether
Reaction Type Copper-free Click ChemistryAmine-Thiol Conjugation
Spacer Arm Length Not explicitly defined, relatively compact~8.3 Å
Solubility Soluble in organic solvents like DMSO or DMFInsoluble in water; requires organic solvents like DMSO or DMF

Performance Comparison: Stability, Efficiency, and Specificity

The choice between this compound and SMCC often depends on the specific requirements of the application, particularly concerning the stability of the final conjugate and the reaction conditions.

Stability

The stability of the resulting linkage is paramount for the efficacy and safety of bioconjugates, especially for in vivo applications like ADCs.

  • This compound: This crosslinker forms a carbamate bond and a triazole ring. Carbamate linkages are generally considered to be chemically and proteolytically stable. The triazole ring formed via SPAAC is also highly stable.

  • SMCC: SMCC forms an amide bond and a thioether bond. While the amide bond is very stable, the thioether linkage formed from the maleimide-thiol reaction can be susceptible to retro-Michael reactions, particularly in the presence of other thiols like glutathione in the plasma. This can lead to premature release of the conjugated molecule.[10][11] Studies have shown that SMCC-linked ADCs can exhibit faster clearance and some degree of drug loss in vivo, suggesting instability of the thioether linkage.[7][8][9] However, the stability of the thioether bond can be influenced by the local chemical environment.

Efficiency and Specificity
  • This compound: The reaction of the NHS carbonate with primary amines is efficient, though it can react with multiple lysine residues on a protein surface, leading to a heterogeneous product. The subsequent SPAAC reaction between the BCN and an azide is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. This allows for very clean and specific conjugation to azide-modified molecules.

  • SMCC: The NHS ester of SMCC also reacts efficiently with primary amines. The maleimide group is highly specific for sulfhydryl groups. However, free thiols are less abundant on protein surfaces than primary amines, which can allow for more site-specific conjugation if a protein has a limited number of accessible cysteine residues. The reaction conditions for both steps need to be carefully controlled to avoid side reactions, such as hydrolysis of the NHS ester and the maleimide group.

Experimental Protocols

Detailed methodologies for bioconjugation using both crosslinkers are provided below.

Protocol for Antibody Conjugation using this compound

This protocol describes the labeling of an antibody with this compound, followed by conjugation to an azide-containing molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Azide-functionalized molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Antibody Activation: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the reaction buffer.

  • Conjugation to Azide-Molecule: Add the azide-functionalized molecule to the activated antibody solution. The molar ratio will depend on the desired degree of labeling.

  • Incubation for Click Reaction: Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted molecules.

Protocol for Antibody-Drug Conjugation using SMCC

This protocol outlines the two-step process for conjugating a drug to an antibody using SMCC.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC

  • Anhydrous DMSO or DMF

  • Sulfhydryl-containing drug

  • Reducing agent (e.g., DTT or TCEP), if the antibody's cysteines need to be reduced.

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, reduce the antibody's disulfide bonds to generate free sulfhydryls and purify it.

  • Crosslinker Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Antibody Activation: Add a 10- to 20-fold molar excess of the dissolved SMCC to the antibody solution.[12] The final concentration of the organic solvent should be kept below 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[12]

  • Removal of Excess Crosslinker: Remove the unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

  • Preparation of Sulfhydryl-Molecule: Ensure the drug or molecule to be conjugated has a free sulfhydryl group.

  • Conjugation to Sulfhydryl-Molecule: Add the sulfhydryl-containing molecule to the maleimide-activated antibody solution.

  • Incubation: React for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.

  • Purification: Purify the final ADC using chromatography methods like size-exclusion or hydrophobic interaction chromatography.

Visualizing the Pathways and Workflows

To better illustrate the chemical reactions and experimental processes, the following diagrams are provided.

G cluster_BCN This compound Pathway cluster_SMCC SMCC Pathway Protein-NH2 Protein-NH₂ Protein-BCN Protein-BCN Protein-NH2->Protein-BCN NHS carbonate reaction endo-BCN-NHS endo-BCN-NHS Carbonate FinalConjugate_BCN Protein-Carbamate-BCN-Triazole-Molecule Protein-BCN->FinalConjugate_BCN SPAAC Azide-Molecule Azide-Molecule Protein-NH2_SMCC Protein-NH₂ Protein-Maleimide Protein-Maleimide Protein-NH2_SMCC->Protein-Maleimide NHS ester reaction SMCC SMCC FinalConjugate_SMCC Protein-Amide-SMCC-Thioether-Molecule Protein-Maleimide->FinalConjugate_SMCC Thiol addition SH-Molecule SH-Molecule

Caption: Reaction pathways for this compound and SMCC.

G cluster_workflow Bioconjugation Experimental Workflow start Start: Prepare Biomolecule 1 (e.g., Antibody) prepare_crosslinker Prepare Crosslinker Solution (endo-BCN-NHS or SMCC) start->prepare_crosslinker activation Activate Biomolecule 1 with Crosslinker prepare_crosslinker->activation purify1 Purify Activated Biomolecule 1 (e.g., Desalting Column) activation->purify1 conjugation Conjugate Activated Biomolecule 1 with Biomolecule 2 purify1->conjugation prepare_biomolecule2 Prepare Biomolecule 2 (Azide- or SH-functionalized) prepare_biomolecule2->conjugation purify2 Purify Final Conjugate (e.g., Chromatography) conjugation->purify2 analysis Analyze Final Conjugate (e.g., SDS-PAGE, MS) purify2->analysis end End analysis->end

Caption: A generalized experimental workflow for bioconjugation.

Conclusion

The choice between this compound and SMCC depends on the specific goals of the bioconjugation.

This compound is advantageous when:

  • High stability of the final linkage is critical.

  • The conjugation needs to be performed in a complex biological environment or in living cells, requiring a bioorthogonal reaction.

  • The second biomolecule is or can be easily functionalized with an azide group.

SMCC is a suitable choice when:

  • A well-established and widely documented crosslinker is preferred.

  • The target for the second reaction is a native or engineered sulfhydryl group.

  • The potential for some instability of the thioether linkage is acceptable for the intended application.

For applications in drug development, particularly for ADCs intended for in vivo use, the superior stability of the linkage formed by this compound may offer a significant advantage in terms of efficacy and safety by reducing premature drug release. However, SMCC remains a valuable and widely used tool, especially for in vitro applications and when working with proteins that have accessible cysteine residues for targeted conjugation. Ultimately, the optimal crosslinker should be determined empirically for each specific application.

References

A Comparative Guide to the Reactivity of Endo- and Exo-BCN-NHS Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of linker is paramount. Bicyclo[6.1.0]nonyne (BCN)-based linkers are prominent reagents for copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). The commercial availability of BCN derivatives as two distinct diastereomers, endo and exo, necessitates a clear understanding of their comparative reactivity. This guide provides an objective comparison of endo-BCN-NHS carbonate and exo-BCN-NHS carbonate, supported by available experimental data, to aid in the selection of the optimal reagent for your research needs.

Core Reactivity Principles

The reactivity of BCN-NHS carbonates is a tale of two functionalities: the N-hydroxysuccinimidyl (NHS) carbonate, responsible for coupling to primary amines (e.g., lysine residues on proteins), and the strained BCN alkyne, which subsequently reacts with an azide-functionalized molecule via SPAAC. The overall performance of these linkers depends on the efficiency of both of these reactions.

The NHS carbonate reacts with primary amines at a basic pH to form a stable carbamate linkage, thereby attaching the BCN moiety to the biomolecule.[1] This is a well-established method for bioconjugation.[2][3] Subsequently, the BCN-tagged biomolecule is ready for the highly specific and rapid copper-free click reaction with an azide.

Comparative Analysis of Reactivity

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactivity

Experimental data on the SPAAC reaction of the BCN core with benzyl azide reveals a slight reactivity advantage for the endo isomer. A 2023 study reported the following second-order rate constants in a polar solvent mixture:[4]

DiastereomerSecond-Order Rate Constant (k₂)
endo-BCN0.29 M⁻¹s⁻¹
exo-BCN0.19 M⁻¹s⁻¹

This indicates that the endo-BCN isomer reacts approximately 1.5 times faster with an azide than the exo-BCN isomer under these conditions.[4] This enhanced reactivity is a significant consideration for applications requiring rapid conjugation, such as in vivo labeling. The predominant use of the endo-BCN diastereomer in bioorthogonal click reactions may be attributed to its slightly higher reactivity and greater commercial availability.[4]

NHS Carbonate Reactivity with Primary Amines

There is currently no specific quantitative data directly comparing the kinetics of the amine-coupling reaction for this compound versus its exo counterpart. However, we can speculate on the potential influence of stereochemistry. The accessibility of the NHS carbonate group to the primary amine of a biomolecule could be affected by the steric hindrance imposed by the BCN cage. The exo isomer, with the cyclopropane ring pointing away from the linker attachment point, might present a more sterically accessible NHS carbonate group compared to the endo isomer, where the cyclopropane ring is oriented towards the linker. This could potentially lead to faster conjugation kinetics for the exo-BCN-NHS carbonate with sterically hindered amines on a protein surface. However, without direct experimental evidence, this remains a hypothesis.

Stability of the Carbamate Linkage

The carbamate bond formed upon reaction of the NHS carbonate with a primary amine is generally considered stable.[1][2] However, some studies have suggested that carbamate linkages may be less stable than amide bonds during prolonged incubations in biological media.[5] There is no published data to suggest a significant difference in the intrinsic stability of the carbamate bond formed from the endo versus the exo isomer. The stability is primarily a property of the carbamate functional group itself.

Experimental Protocols

Below are generalized protocols for the key experimental steps involving BCN-NHS carbonates. These should be optimized for specific applications.

Protocol 1: Labeling of a Protein with BCN-NHS Carbonate

Objective: To conjugate a BCN-NHS carbonate (either endo or exo) to a protein via its primary amine groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • endo- or exo-BCN-NHS carbonate

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • BCN-NHS Carbonate Solution Preparation: Immediately before use, dissolve the BCN-NHS carbonate in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Reaction Setup: Add the reaction buffer to the protein solution to adjust the pH to 8.0-8.5.

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved BCN-NHS carbonate to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add the quenching solution to stop the reaction by consuming any unreacted NHS carbonate.

  • Purification: Remove excess, unreacted BCN-NHS carbonate and byproducts using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by reacting the BCN-labeled protein with an azide-bearing fluorescent probe and measuring the absorbance.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate the BCN-labeled protein with an azide-functionalized molecule.

Materials:

  • BCN-labeled protein

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Combine the BCN-labeled protein and a 1.5- to 5-fold molar excess of the azide-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 37°C for faster kinetics. The reaction can also be performed at 4°C for longer periods if necessary.

  • Purification: Purify the resulting conjugate using an appropriate method based on the properties of the final product (e.g., size exclusion chromatography, affinity chromatography).

  • Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Visualization of Key Processes

A simplified workflow for bioconjugation using BCN-NHS carbonates.

Reactivity_Comparison cluster_endo This compound cluster_exo exo-BCN-NHS Carbonate Reactivity Overall Reactivity Endo_SPAAC SPAAC Reactivity (k₂ = 0.29 M⁻¹s⁻¹) Slightly Faster Reactivity->Endo_SPAAC Endo_NHS NHS Carbonate Reactivity (Potentially more sterically hindered) Reactivity->Endo_NHS Exo_SPAAC SPAAC Reactivity (k₂ = 0.19 M⁻¹s⁻¹) Slightly Slower Reactivity->Exo_SPAAC Exo_NHS NHS Carbonate Reactivity (Potentially less sterically hindered) Reactivity->Exo_NHS

Comparison of the reactivity aspects of endo- and exo-BCN-NHS carbonates.

Conclusion and Recommendations

The selection between endo- and exo-BCN-NHS carbonate should be guided by the specific requirements of the application.

  • For applications where the speed of the subsequent SPAAC reaction is the primary concern, this compound is the recommended choice. The available kinetic data indicates a clear, albeit modest, advantage in its reaction rate with azides.[4]

  • In scenarios involving large, complex biomolecules with potentially hindered amine groups, the exo-BCN-NHS carbonate might offer an advantage in the initial labeling step. Although not yet quantified, the potentially lower steric hindrance around the NHS carbonate group could lead to more efficient conjugation.

  • Synthesis and Availability: It is noteworthy that standard BCN synthesis protocols tend to yield a higher proportion of the exo isomer.[4] However, the endo isomer is often more readily available commercially.[4]

Ultimately, for novel or particularly sensitive applications, an empirical comparison of both isomers in a small-scale pilot experiment is the most prudent approach to determine the optimal reagent for achieving the desired bioconjugate with the highest efficiency and yield.

References

A Head-to-Head Comparison of BCN and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is paramount to experimental success. In the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) have emerged as two of the most prominent strained alkynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[1]

While both BCN and DBCO react with azides to form a stable triazole linkage, they possess distinct chemical and physical properties that significantly influence reaction kinetics, stability, and the characteristics of the final bioconjugate. This guide provides an objective, data-driven comparison to inform the selection of the optimal linker for your specific application.

Performance Deep Dive: BCN vs. DBCO

A critical evaluation of these linkers involves assessing their reaction speed, stability in biological environments, and inherent physicochemical properties like hydrophobicity.

Reaction Kinetics

The speed of the SPAAC reaction is a crucial factor, especially in dynamic biological systems or when working with low reactant concentrations. Generally, DBCO exhibits faster reaction kinetics than BCN.[2] This is attributed to the greater ring strain in the DBCO structure, which lowers the activation energy of the cycloaddition reaction.[2] However, the nature of the azide reaction partner can also influence the rate.[3] For instance, while DBCO reacts faster with common aliphatic azides, BCN can show higher reaction rates with certain aromatic azides.[1]

Caption: Logical relationship of cyclooctyne structure to reaction rate.

Quantitative Comparison of Reaction Rates

The performance of different cyclooctynes is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl azide.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
DBCO Benzyl Azide~0.3 - 2.0Generally the fastest kinetics; ideal for rapid labeling.[3][4]
BCN Benzyl Azide~0.03 - 0.1Slower kinetics; offers advantages in stability and size.[4][5]
BCN Phenyl AzideSignificantly higher than with benzyl azideRate is highly dependent on azide's electronic properties.[1]

Note: Reaction rates can vary significantly depending on the specific derivatives used, solvent, temperature, and pH.[1][4]

Stability and Physicochemical Properties

The stability of the linker is critical for ensuring the integrity of the bioconjugate, especially under the reducing conditions found within cells. The cytoplasm is rich in thiols, like glutathione (GSH), which can react with and degrade strained alkynes.[2]

In this regard, BCN often demonstrates superior stability compared to DBCO. Studies have shown that BCN is significantly more stable in the presence of GSH.[6] Furthermore, DBCO has shown instability in the presence of the reducing agent TCEP, making BCN a more suitable choice when reducing conditions are required.[6]

From a structural standpoint, BCN is smaller and less hydrophobic than the bulky, aromatic DBCO.[2][7] This can be advantageous for the solubility and pharmacokinetic properties of the final conjugate, potentially reducing aggregation and improving in vivo behavior.[3][7]

Summary of Stability and Physicochemical Properties

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Stability vs. GSH More stable (t½ ≈ 6 hours)[3][6]Less stable (t½ ≈ 71 minutes)[3][6]
Stability vs. TCEP Generally stableShows instability over 24 hours[6]
Size Smaller[2]Larger[2]
Lipophilicity Lower[2][7]Higher[2]

Experimental Protocols

To aid researchers in designing their own comparative studies, we provide a detailed methodology for determining second-order rate constants, a key metric for linker performance.

Protocol: Determining SPAAC Second-Order Rate Constants via UV-Vis Spectrophotometry

This method is particularly suitable for DBCO, which has a distinct chromophore that absorbs around 309 nm, allowing for its consumption to be monitored over time.[5][8]

Objective: To calculate the second-order rate constant (k₂) for the reaction between a DBCO derivative and an azide-containing molecule.

Materials:

  • DBCO derivative (e.g., DBCO-amine)

  • Azide of interest (e.g., Benzyl azide)

  • Reaction Buffer (e.g., PBS, HEPES, pH 7.4)[9]

  • Anhydrous, azide-free DMSO for stock solutions[8]

  • Quartz cuvettes

  • UV-Vis Spectrophotometer capable of kinetic measurements[8]

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the DBCO derivative in DMSO.

    • Prepare a series of stock solutions of the azide of interest in the reaction buffer. To ensure pseudo-first-order conditions, the azide concentration should be in large excess (at least 10-fold higher) compared to the DBCO concentration.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at the λ_max of the DBCO derivative (typically ~309 nm).[8]

    • Equilibrate the instrument and the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).

  • Data Acquisition:

    • In a quartz cuvette, add the reaction buffer and the azide solution. Place it in the spectrophotometer and zero the instrument.

    • To initiate the reaction, add a small volume of the DBCO stock solution to the cuvette and mix rapidly.

    • Immediately begin monitoring the decrease in absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes.[8]

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction rate is proportional to the concentration of DBCO. Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • The plot should be linear. The slope of this line is the negative of the pseudo-first-order rate constant (slope = -k').[4][8]

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess: k₂ = k' / [Azide]₀ .[4]

    • Repeat the experiment with different excess concentrations of the azide to ensure the calculated k₂ is consistent.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Stock Solutions (DBCO in DMSO, Azide in Buffer) C Zero Instrument with Buffer + Azide Solution A->C B Setup Spectrophotometer (λ_max ≈ 309 nm, Temp Control) B->C D Initiate Reaction: Add DBCO to Cuvette C->D E Monitor Absorbance Decrease Over Time D->E F Plot ln(Absorbance) vs. Time E->F G Calculate Pseudo-First-Order Rate (k' = -slope) F->G H Calculate Second-Order Rate (k₂ = k' / [Azide]₀) G->H

Caption: Experimental workflow for determining SPAAC reaction rates.

Conclusion: Making the Right Choice

The decision between BCN and DBCO is a nuanced one that depends on the specific requirements of the experiment.

Choose DBCO when:

  • Speed is critical: For rapid labeling in dynamic systems or when dealing with low concentrations, the superior kinetics of DBCO are a clear advantage.[2]

  • Thiol reactivity is not a concern: In environments with low concentrations of reducing agents, DBCO's instability is less of a factor.

Choose BCN when:

  • Stability is paramount: For long-term experiments or applications in reducing intracellular environments, BCN's higher stability towards thiols is crucial.[6]

  • Low hydrophobicity and smaller size are beneficial: To improve the solubility and in vivo properties of the final conjugate, the more compact and less hydrophobic BCN linker is the superior choice.[3][7]

By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their scientific objectives.

References

A Head-to-Head Comparison: Endo-BCN-NHS Carbonate Versus Traditional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that dictates the efficiency, stability, and ultimate success of bioconjugation. This guide provides an in-depth comparison of the next-generation bioorthogonal crosslinker, endo-BCN-NHS carbonate, with traditional amine- and sulfhydryl-reactive crosslinkers. We present a data-driven analysis of their performance, detailed experimental protocols, and visual workflows to empower informed decision-making in your research and development endeavors.

The covalent linkage of biomolecules is a cornerstone of modern life sciences, enabling the creation of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the development of novel diagnostics. Traditional crosslinkers, such as those based on N-hydroxysuccinimide (NHS) esters and maleimides, have long been the workhorses in this field. However, the emergence of bioorthogonal chemistries, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has introduced a new class of reagents with significant advantages. This compound, a heterobifunctional crosslinker featuring a bicyclononyne (BCN) moiety for SPAAC and an NHS carbonate for amine coupling, exemplifies this advancement.

Performance Comparison: A Data-Driven Overview

The superiority of a crosslinking strategy is determined by several key performance indicators: reaction efficiency, specificity, stability of the resulting conjugate, and the biocompatibility of the reaction conditions. Here, we compare this compound with a classic traditional crosslinker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which combines an NHS ester and a maleimide.

FeatureThis compoundTraditional Crosslinkers (e.g., SMCC)
Amine Reactive Group NHS CarbonateNHS Ester
Second Reactive Group endo-BCN (for SPAAC with azides)Maleimide (for reaction with thiols)
Reaction with Amines Forms a carbamate linkage.Forms an amide linkage.[1]
Linkage Stability Carbamate linkage is generally less stable than an amide linkage in prolonged biological applications.[2]Amide linkage is highly stable.[2]
Second Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal "click" reaction.[3][4][5]Michael addition of a thiol to a maleimide.
Bioorthogonality High. The BCN-azide reaction is highly specific and does not interfere with native biological functional groups.[3][4][5]Moderate. Maleimides can exhibit off-target reactivity with other nucleophiles, especially at higher pH.
Reaction Conditions Mild, physiological conditions (pH 7.4). Copper-catalyst free.[3][4][5]NHS ester reaction optimal at pH 7.2-8.5. Maleimide reaction optimal at pH 6.5-7.5.[1][6][7]
Side Reactions Minimal.NHS ester is prone to hydrolysis, especially at higher pH. Maleimide can undergo hydrolysis and retro-Michael addition (thiol exchange), leading to conjugate instability.[8]
In Vivo Applications Ideal for in vivo and cellular labeling due to high specificity and biocompatibility.[3]Potential for off-target reactions and conjugate instability in the presence of endogenous thiols like glutathione.[8]

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. Below are representative protocols for conjugating an antibody to a payload using both this compound and the traditional SMCC crosslinker.

Protocol 1: Antibody-Payload Conjugation using this compound

This protocol involves a two-step process: 1) modification of the antibody with this compound to introduce the BCN handle, and 2) reaction of the BCN-modified antibody with an azide-functionalized payload.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound (dissolved in DMSO)

  • Azide-functionalized payload (dissolved in a compatible solvent)

  • Desalting columns

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer.

  • Antibody Modification with this compound:

    • Add a 10-20 fold molar excess of this compound solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Crosslinker:

    • Remove unreacted this compound using a desalting column equilibrated with Reaction Buffer.

  • Conjugation with Azide-Payload:

    • Add the azide-functionalized payload to the BCN-modified antibody solution. A 1.5 to 5-fold molar excess of the payload over the antibody is recommended.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted payload and crosslinker.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol 2: Antibody-Payload Conjugation using SMCC

This protocol also follows a two-step procedure: 1) activation of the antibody with SMCC to introduce maleimide groups, and 2) conjugation of the maleimide-activated antibody with a thiol-containing payload.[1][6][7][9][10]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (dissolved in DMSO or DMF)

  • Thiol-containing payload (dissolved in a compatible solvent)

  • Reducing agent (e.g., TCEP) if payload has a disulfide bond

  • Quenching reagent (e.g., L-cysteine)

  • Desalting columns

  • Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[1]

  • Antibody Activation with SMCC:

    • Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.[7] The final organic solvent concentration should be below 10% (v/v).

    • Incubate for 30-60 minutes at room temperature.[6]

  • Removal of Excess SMCC:

    • Immediately remove unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.[1]

  • Payload Preparation (if necessary):

    • If the payload contains a disulfide bond, reduce it with a 2-10 fold molar excess of TCEP for 30 minutes at room temperature. Remove TCEP using a desalting column.

  • Conjugation with Thiol-Payload:

    • Add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5 to 5-fold molar excess of the payload over available maleimide groups is recommended.[1]

    • Incubate for 1-2 hours at room temperature.[6]

  • Quenching the Reaction:

    • Add a quenching reagent like L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.[1]

  • Purification and Characterization:

    • Purify the ADC using SEC or affinity chromatography.

    • Characterize the ADC for DAR.

Visualizing the Chemistry and Workflows

To further clarify the processes and the underlying chemical principles, the following diagrams have been generated using the DOT language.

Chemical Reaction of this compound Antibody Antibody-NH₂ (Primary Amine on Lysine) BCN_Antibody Antibody-NH-CO-O-BCN (BCN-Modified Antibody) Antibody->BCN_Antibody Amine Reaction (pH 7.4) BCN_NHS This compound BCN_NHS->BCN_Antibody Azide_Payload Azide-Payload (N₃-Drug) ADC Antibody-Payload Conjugate (Stable Triazole Linkage) Azide_Payload->ADC BCN_Antibody->ADC SPAAC (Copper-Free Click Chemistry) NHS NHS (Byproduct) BCN_Antibody->NHS Experimental Workflow: this compound Conjugation start Start: Antibody in Amine-Free Buffer step1 1. Add endo-BCN-NHS Carbonate (in DMSO) start->step1 step2 2. Incubate 1-2h at RT step1->step2 step3 3. Desalting Column (Remove excess crosslinker) step2->step3 step4 4. Add Azide-Payload step3->step4 step5 5. Incubate 4-12h at RT step4->step5 step6 6. Purify ADC (SEC or Affinity Chromatography) step5->step6 end End: Characterized ADC step6->end Chemical Reaction of SMCC Crosslinker Antibody Antibody-NH₂ (Primary Amine on Lysine) Maleimide_Antibody Antibody-NH-CO-(CH₂)₂-Maleimide (Maleimide-Activated Antibody) Antibody->Maleimide_Antibody Amine Reaction (pH 7.2-7.5) SMCC SMCC (NHS Ester + Maleimide) SMCC->Maleimide_Antibody Thiol_Payload Thiol-Payload (SH-Drug) ADC Antibody-Payload Conjugate (Stable Thioether Bond) Thiol_Payload->ADC Maleimide_Antibody->ADC Thiol-Maleimide Reaction (pH 6.5-7.0) NHS NHS (Byproduct) Maleimide_Antibody->NHS Mapping EGFR Signaling with Crosslinkers EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Crosslinker Crosslinker (e.g., endo-BCN-NHS) EGFR->Crosslinker Sos Sos Grb2->Sos Grb2->Crosslinker Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Regulates Transcription Crosslinker->EGFR Covalent Link Crosslinker->Grb2

References

BCN vs. DBCO Linkers: A Comparative Guide to Stability in Thiol-Containing Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is critical in the design of bioconjugates, particularly in environments rich in thiols, such as the intracellular space or certain buffer systems. This guide provides an objective, data-driven comparison of the stability of two commonly used copper-free click chemistry linkers: Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DBCO), with a specific focus on their performance in thiol-containing buffers.

The stability of a linker directly impacts the integrity and efficacy of a bioconjugate. In the presence of thiols, such as the abundant intracellular antioxidant glutathione (GSH), some linkers are susceptible to degradation, leading to premature cleavage of the conjugated payload. This guide presents a head-to-head comparison of BCN and DBCO linker stability, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal linker for your research needs.

At a Glance: Key Stability Differences

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Stability in Thiols (e.g., GSH) More StableLess Stable
Half-life in Glutathione (GSH) ~6 hours[1][2]~71 minutes[1][2]
Primary Degradation Pathway with Thiols Thiol-yne reaction[3][4][5][6]Thiol-mediated decomposition
Stability in Reducing Agents (e.g., TCEP) More StableUnstable over 24 hours[1]

Performance Deep Dive: Quantitative Stability Data

The stability of BCN and DBCO linkers in the presence of the biologically relevant thiol, glutathione (GSH), demonstrates a significant difference between the two. BCN exhibits substantially greater stability, making it a more suitable choice for applications in reducing environments.

LinkerConditionHalf-lifeKey ObservationsReference(s)
BCN Glutathione (GSH)~6 hoursSignificantly more stable in the presence of this common intracellular antioxidant.[1][2]
DBCO Glutathione (GSH)~71 minutesThe hydrophobicity of the DBCO group can also contribute to aggregation and faster clearance.[1][2]
BCN Tris(2-carboxyethyl)phosphine (TCEP)StableA better choice when reducing conditions are required.[1]
DBCO Tris(2-carboxyethyl)phosphine (TCEP)Unstable over 24 hoursShows instability in the presence of this common reducing agent.[1]

Thiol-Mediated Degradation Pathways

The degradation of BCN and DBCO linkers in the presence of thiols proceeds through distinct mechanisms. Understanding these pathways is crucial for predicting linker stability and potential side reactions.

BCN: The Thiol-Yne Reaction

BCN linkers can undergo a thiol-yne reaction with free thiol groups, such as those on cysteine residues.[3][4][5][6] This reaction involves the addition of the thiol across the alkyne bond of the BCN moiety, leading to the formation of an alkenyl sulfide and cleavage of the bioconjugate.

Thiol_Yne_Reaction BCN BCN Linker TransitionState Thiol-yne Addition BCN->TransitionState Thiol Thiol (R-SH) Thiol->TransitionState Product Alkenyl Sulfide Product TransitionState->Product

Caption: Thiol-yne degradation pathway of BCN linkers.

DBCO: Thiol-Mediated Decomposition

While the precise mechanism is less defined in the literature than the thiol-yne reaction for BCN, DBCO is known to be unstable in the presence of thiols and other reducing agents.[1] This instability leads to the decomposition of the cyclooctyne ring and subsequent loss of the conjugated molecule. It is hypothesized that thiols can add to the strained alkyne, initiating a cascade of reactions that result in the breakdown of the linker.

DBCO_Degradation DBCO DBCO Linker Intermediate Unstable Intermediate DBCO->Intermediate Thiol Thiol (R-SH) Thiol->Intermediate Decomposition Decomposition Products Intermediate->Decomposition

Caption: Proposed thiol-mediated degradation of DBCO linkers.

Experimental Protocols

To enable researchers to verify these findings and assess linker stability in their own systems, the following experimental protocols are provided.

In Vitro Stability Assay in Thiol-Containing Buffer

This protocol outlines a general method for directly comparing the stability of BCN and DBCO-conjugated molecules in a controlled thiol-containing buffer using HPLC or LC-MS analysis.

Materials:

  • BCN-conjugated molecule of interest

  • DBCO-conjugated molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare Stock Solutions:

    • Prepare 1 mg/mL stock solutions of the BCN- and DBCO-conjugated molecules in PBS.

    • Prepare a 100 mM stock solution of GSH in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, add the BCN- and DBCO-conjugate stock solutions to PBS to a final concentration of 100 µg/mL.

    • To initiate the degradation, add GSH stock solution to a final concentration of 10 mM.

    • As a control, prepare parallel samples without the addition of GSH.

    • Incubate all samples at 37°C.

  • Time Points:

    • Collect aliquots from each tube at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • For each aliquot, precipitate proteins by adding three volumes of cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated material.

    • Transfer the supernatant to a clean tube for analysis.

  • HPLC/LC-MS Analysis:

    • Inject the supernatant onto a C18 column.

    • Use a suitable gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA to separate the intact conjugate from its degradation products.

    • Monitor the peak corresponding to the intact bioconjugate (e.g., by UV absorbance at a relevant wavelength or by mass spectrometry).

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 time point.

    • Plot the percentage of intact conjugate versus time to determine the degradation kinetics and half-life of each linker.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Conjugate_Stock Prepare BCN/DBCO Conjugate Stocks Incubate Incubate Conjugates with GSH at 37°C Conjugate_Stock->Incubate GSH_Stock Prepare GSH Stock GSH_Stock->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Precipitate Protein Precipitation Time_Points->Precipitate Analyze HPLC / LC-MS Analysis Precipitate->Analyze Data Data Analysis (Half-life Calculation) Analyze->Data

Caption: Experimental workflow for comparing linker stability.

Conclusion

The choice between BCN and DBCO linkers is highly dependent on the specific application and the chemical environment to which the bioconjugate will be exposed. For intracellular applications or experiments conducted in the presence of reducing agents and thiols, BCN offers significantly enhanced stability compared to DBCO.[1] Conversely, in environments where rapid kinetics are paramount and reducing agents are absent, DBCO may be the preferred choice. By understanding the distinct stability profiles and degradation pathways of these linkers, researchers can make more informed decisions in the design and execution of their bioconjugation strategies, ultimately leading to more robust and reliable results.

References

A Comparative Guide to Amine Labeling: Alternatives to endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient labeling of amine groups on biomolecules is a critical step. While endo-BCN-NHS carbonate has emerged as a valuable tool for introducing a bioorthogonal handle for copper-free click chemistry, a comprehensive understanding of its alternatives is essential for selecting the optimal reagent for a specific application. This guide provides an objective comparison of this compound with other common amine labeling reagents, supported by available experimental data and detailed protocols.

Overview of Amine Labeling Chemistries

The primary goal of amine labeling is to form a stable covalent bond with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The choice of reagent influences not only the efficiency and specificity of the labeling reaction but also the stability and functionality of the resulting bioconjugate. This guide focuses on comparing this compound with three major classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters, isothiocyanates (ITCs), and reagents for reductive amination.

This compound is a heterobifunctional linker that combines an amine-reactive NHS carbonate with a bicyclononyne (BCN) group.[1][2][3][4][5][6] The NHS carbonate reacts with primary amines to form a carbamate linkage, thereby introducing the BCN moiety onto the biomolecule.[1][4][5][6] This BCN group can then participate in a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-functionalized molecule.[1][6] This two-step approach allows for the attachment of a wide range of functionalities without the need for a cytotoxic copper catalyst.

Performance Comparison of Amine Labeling Reagents

The selection of an appropriate amine labeling reagent depends on a variety of factors, including the desired bond stability, reaction efficiency, and the specific experimental conditions. The following tables provide a comparative overview of key performance parameters for this compound and its alternatives.

FeatureThis compoundN-Hydroxysuccinimide (NHS) EstersIsothiocyanates (ITCs)Reductive Amination
Reactive Group N-hydroxysuccinimidyl carbonateN-hydroxysuccinimidyl esterIsothiocyanateAldehyde/Ketone + Reducing Agent
Target Functional Group Primary aminesPrimary aminesPrimary aminesPrimary and secondary amines
Resulting Linkage CarbamateAmideThioureaSecondary or tertiary amine
Reaction pH Typically 8.0-9.0Typically 7.2-8.5Typically 9.0-10.0Typically 6.0-8.0
Byproducts N-hydroxysuccinimideN-hydroxysuccinimideNoneWater
Key Advantages Introduces a bioorthogonal handle for copper-free click chemistry.Well-established chemistry, high reactivity, and commercially available in a wide variety.Stable linkage, widely used for fluorescent labeling.Forms a very stable C-N bond, can be highly specific.
Key Disadvantages Two-step labeling process for final conjugate, carbamate bond may be less stable than an amide bond in some contexts.Susceptible to hydrolysis, especially at higher pH.Slower reaction rate compared to NHS esters, requires higher pH which might affect protein stability.Requires a reducing agent which might have side-reactivities, potential for Schiff base instability if reduction is incomplete.

Quantitative Data Summary

Direct quantitative comparisons of this compound with other amine labeling reagents are limited in the literature. However, data from various studies can be compiled to provide insights into the relative performance of these methods.

ParameterThis compoundNHS EstersIsothiocyanatesReductive Amination
Typical Molar Excess of Reagent 5-20 fold5-20 fold10-40 foldVaries widely depending on substrate
Typical Reaction Time 1-4 hours for NHS reaction30 minutes - 4 hours2-12 hours2-24 hours
Reported Labeling Efficiency Generally high for the NHS reaction step, but overall efficiency depends on the subsequent click reaction.Can achieve high degrees of labeling (DOL), but efficiency is highly dependent on reaction conditions and protein accessibility. A study on DNA labeling showed lower efficiency compared to SPAAC.[7]Generally good, but may require optimization of pH and reaction time for maximal efficiency.Can be highly efficient, often achieving near-quantitative conversion.
Bond Stability The carbamate bond is generally stable but can be less stable than an amide bond under certain conditions.The resulting amide bond is very stable under physiological conditions.The thiourea bond is stable.The resulting secondary or tertiary amine bond is very stable.
Hydrolytic Half-life of Reagent Not widely reported, but expected to be similar to other NHS-activated reagents.Highly pH-dependent; can be minutes at alkaline pH.More stable to hydrolysis than NHS esters.Not applicable.

Experimental Protocols

Detailed methodologies are crucial for the successful application of any labeling chemistry. Below are representative protocols for each of the discussed methods.

Protocol 1: Amine Labeling with this compound

This protocol describes the first step of a two-step labeling strategy where a BCN moiety is introduced onto a protein via its primary amines.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography using a buffer suitable for the protein.

  • Characterization: The degree of labeling can be determined if the BCN moiety has a distinct spectroscopic signature or by subsequent reaction with an azide-containing fluorescent probe followed by spectrophotometric analysis.[8][9][10][11][12]

Protocol 2: Amine Labeling with a Generic NHS Ester

This protocol is a general procedure for labeling proteins with a fluorescent dye or other molecule functionalized with an NHS ester.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Incubate for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography.

  • Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the protein (at 280 nm) and the label (at its specific maximum absorbance) and using the Beer-Lambert law.[8][9][10][11][12]

Protocol 3: Amine Labeling with an Isothiocyanate (ITC)

This protocol outlines the labeling of proteins using an isothiocyanate-functionalized reagent.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Isothiocyanate reagent

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0-9.5)

  • Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Dissolve the isothiocyanate reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the dissolved isothiocyanate to the protein solution. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Purify the conjugate by size-exclusion chromatography.

  • Degree of Labeling (DOL) Determination: Determine the DOL spectrophotometrically as described for NHS esters.[8][9][10][11][12]

Protocol 4: Reductive Amination

This protocol describes a general procedure for labeling a protein with a molecule containing an aldehyde or ketone group.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Aldehyde- or ketone-containing molecule

  • Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in water)

  • Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein and Reagent Preparation: Prepare the protein solution and the aldehyde/ketone-containing molecule in the reaction buffer.

  • Schiff Base Formation: Mix the protein and a molar excess of the aldehyde/ketone-containing molecule. Incubate for 1-2 hours at room temperature to form the Schiff base intermediate.

  • Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM. Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution.

  • Purification: Purify the conjugate using size-exclusion chromatography.

  • Characterization: The extent of labeling can be determined by mass spectrometry or other analytical techniques appropriate for the attached molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions and a general experimental workflow for amine labeling.

AmineLabelingReactions cluster_endoBCN This compound cluster_NHS NHS Ester cluster_ITC Isothiocyanate cluster_RA Reductive Amination Protein-NH2_BCN Protein-NH₂ Protein-NH-BCN Protein-NH-BCN (Carbamate bond) Protein-NH2_BCN->Protein-NH-BCN endo-BCN-NHS endo-BCN-NHS Carbonate endo-BCN-NHS->Protein-NH-BCN NHS_byproduct_BCN NHS Protein-NH-BCN->NHS_byproduct_BCN Protein-NH2_NHS Protein-NH₂ Protein-NH-Label_NHS Protein-NH-Label (Amide bond) Protein-NH2_NHS->Protein-NH-Label_NHS Label-NHS Label-NHS Ester Label-NHS->Protein-NH-Label_NHS NHS_byproduct_NHS NHS Protein-NH-Label_NHS->NHS_byproduct_NHS Protein-NH2_ITC Protein-NH₂ Protein-NH-CS-NH-Label Protein-NH-C(=S)-NH-Label (Thiourea bond) Protein-NH2_ITC->Protein-NH-CS-NH-Label Label-NCS Label-N=C=S Label-NCS->Protein-NH-CS-NH-Label Protein-NH2_RA Protein-NH₂ Schiff_Base Protein-N=CH-Label (Schiff Base) Protein-NH2_RA->Schiff_Base Label-CHO Label-CHO Label-CHO->Schiff_Base Protein-NH-CH2-Label Protein-NH-CH₂-Label (Secondary Amine) Schiff_Base->Protein-NH-CH2-Label NaBH3CN NaBH₃CN NaBH3CN->Protein-NH-CH2-Label

Caption: Chemical reactions of different amine labeling reagents.

ExperimentalWorkflow Start Start: Protein Solution ReagentPrep Prepare Amine-Reactive Reagent Solution Start->ReagentPrep Labeling Labeling Reaction (Protein + Reagent) Start->Labeling ReagentPrep->Labeling Quenching Quench Reaction Labeling->Quenching Purification Purify Conjugate (e.g., Size-Exclusion Chromatography) Quenching->Purification Characterization Characterize Conjugate (e.g., DOL, Mass Spec) Purification->Characterization End End: Purified Labeled Protein Characterization->End

Caption: General experimental workflow for amine labeling.

Conclusion

The choice of an amine labeling reagent is a critical decision in the design of bioconjugation experiments. While this compound offers a powerful two-step strategy for introducing bioorthogonal handles, its alternatives, including NHS esters, isothiocyanates, and reductive amination, provide a range of options with distinct advantages and disadvantages.

  • NHS esters remain the most widely used reagents for amine labeling due to their high reactivity and the formation of stable amide bonds. They are an excellent choice for direct and efficient labeling when bioorthogonality is not a primary concern.

  • Isothiocyanates offer a stable alternative to NHS esters, particularly when a higher pH can be tolerated and a slower reaction rate is acceptable.

  • Reductive amination provides a method for forming highly stable carbon-nitrogen bonds and can be very specific, making it a valuable tool in certain applications.

Ultimately, the optimal choice will depend on the specific biomolecule, the nature of the label to be attached, and the downstream application of the conjugate. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make an informed decision that best suits their experimental needs.

References

A Comparative Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal ligation chemistry is critical for the success of experiments in chemical biology, drug delivery, and molecular imaging. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool for bioconjugation, enabling the covalent labeling of biomolecules in living systems without the need for toxic copper catalysts.[1][2][3] The driving force of this reaction is the high ring strain of cyclooctyne reagents, which react efficiently and selectively with azides to form a stable triazole linkage.[4][5]

This guide provides an objective comparison of the performance of commonly used SPAAC reagents, supported by experimental data. The choice of cyclooctyne significantly impacts the kinetics, stability, and overall success of a SPAAC reaction, with factors such as ring strain, steric hindrance, and electronic effects playing a crucial role.[1][6]

Quantitative Comparison of SPAAC Reagents

The efficacy of SPAAC reagents is primarily evaluated based on their reaction kinetics, stability, and the properties of the resulting conjugate. The following tables summarize key quantitative data for some of the most common cyclooctyne reagents.

Table 1: Second-Order Rate Constants for the SPAAC Reaction of Various Cyclooctynes with Benzyl Azide. The second-order rate constant (k₂) is a critical parameter for comparing the reaction speed of different cyclooctynes. Higher k₂ values indicate faster reactions, which are often desirable for applications involving low concentrations of reactants or the need for rapid labeling.[7]

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[6]Smaller size, lower lipophilicity, but slower kinetics.[6]
DibenzocyclooctyneDBCO (ADIBO)~0.6 - 1.0[6]High reaction rates, good stability in aqueous buffers.[2][6]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7[6]Robust reactivity.[6]
Difluorinated CyclooctyneDIFO0.076[8]Increased reactivity due to electron-withdrawing fluorine atoms.[2]
Aza-dibenzocyclooctyneDIBAC0.31[8]One of the most reactive cyclooctynes.
BiarylazacyclooctynoneBARACNot explicitly foundHighly reactive.

Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.[6]

Table 2: Stability and Other Properties of Selected SPAAC Reagents. Beyond reaction kinetics, the stability of the cyclooctyne in aqueous buffers and its potential for side reactions are crucial considerations for biological applications.

Cyclooctyne ReagentStability in Aqueous BufferPotential Side ReactionsBiocompatibility
BCNGenerally stableCan exhibit some cross-reactivity with thiols.[2]Generally considered biocompatible.
DBCO (ADIBO)Good stability[2]Generally low side reactivity.Widely used in live-cell imaging and in vivo applications due to its biocompatibility.[3][9]
DIFOStable in aqueous solutions and in the presence of 2-mercaptoethanol.[10]Does not tend to cross-react with biological nucleophiles.[10]Shows no cellular toxicity at typical concentrations.[10]

Experimental Protocols

Detailed methodologies are essential for the successful application and comparison of SPAAC reagents.

Protocol 1: Determination of SPAAC Second-Order Rate Constants by UV-Visible Spectrophotometry

This protocol provides a general method for determining the second-order rate constant of a SPAAC reaction by monitoring the change in absorbance of a cyclooctyne that possesses a distinct chromophore.[1]

Materials:

  • Cyclooctyne reagent (e.g., DBCO derivative)

  • Azide reactant (e.g., benzyl azide)

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the cyclooctyne reagent in a suitable buffer. Prepare a separate stock solution of the azide reactant at a much higher concentration (e.g., 10 to 100-fold excess) in the same buffer.[1]

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the wavelength of maximum absorbance (λmax) of the cyclooctyne. Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C or 37 °C).

  • Initiate the Reaction: In a cuvette, mix the cyclooctyne solution with the excess azide solution. The final concentration of the cyclooctyne should be in a range that gives a reliable absorbance reading.

  • Data Acquisition: Immediately start recording the absorbance at the λmax of the cyclooctyne at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).[1]

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide in excess: k₂ = k_obs / [Azide][1]

Protocol 2: Antibody Labeling with a DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, followed by the SPAAC reaction with an azide-functionalized molecule.[2][7]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester dissolved in DMSO

  • Azide-functionalized molecule of interest

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Zeba Spin Desalting Column)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer like PBS using a desalting column. Adjust the antibody concentration.

  • Activation of Antibody with DBCO-NHS Ester:

    • Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[7]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[11]

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to stop the reaction by consuming unreacted DBCO-NHS ester. Incubate for 5-15 minutes.[11]

  • Purification of DBCO-labeled Antibody: Remove excess, unreacted DBCO-NHS ester using a desalting column.[11]

  • SPAAC Reaction:

    • Mix the purified DBCO-labeled antibody with the azide-functionalized molecule.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.[2]

  • Analysis and Purification:

    • Analyze the formation of the antibody conjugate using SDS-PAGE.

    • Purify the final antibody conjugate using appropriate chromatography methods (e.g., size-exclusion chromatography).

Visualizing Workflows and Relationships

Diagrams can effectively illustrate experimental processes and the underlying principles of reagent performance.

SPAAC_Workflow General Experimental Workflow for SPAAC Bioconjugation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Biomolecule 1. Biomolecule of Interest (e.g., Antibody, Protein) Azide_Mod 2. Introduce Azide Group (Metabolic Labeling or Chemical Modification) Biomolecule->Azide_Mod SPAAC 4. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Azide_Mod->SPAAC Cyclooctyne_Prep 3. Prepare Cyclooctyne Reagent (e.g., DBCO-NHS Ester in DMSO) Cyclooctyne_Prep->SPAAC Analysis 5. Analysis of Conjugate (e.g., SDS-PAGE, Mass Spectrometry) SPAAC->Analysis Purification 6. Purification of Conjugate (e.g., Chromatography) Analysis->Purification

Caption: A general workflow for a bioorthogonal labeling experiment using SPAAC.

Reactivity_Relationship Factors Influencing SPAAC Reaction Rate Ring_Strain Increased Ring Strain Reaction_Rate Faster Reaction Rate (Higher k₂) Ring_Strain->Reaction_Rate Electron_Withdrawing Electron-Withdrawing Groups (e.g., Fluorine) Electron_Withdrawing->Reaction_Rate Steric_Hindrance Reduced Steric Hindrance Steric_Hindrance->Reaction_Rate

Caption: Logical relationship between cyclooctyne structure and SPAAC reaction rate.

References

Safety Operating Guide

Personal protective equipment for handling endo-BCN-NHS carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides immediate, essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of endo-BCN-NHS carbonate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this moisture-sensitive reagent.

Personal Protective Equipment (PPE) and Safety Measures

Personnel handling this compound must use appropriate personal protective equipment. The following table summarizes the required PPE and other essential safety measures based on established laboratory safety protocols for reactive chemical compounds.

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile or latex gloves.Prevents skin contact with the chemical.
Body Protection A laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a fume hood.Avoids inhalation of fine dust particles.
General Hygiene Wash hands thoroughly after handling.[1]Prevents accidental ingestion or skin irritation.
Work Area Use only in a well-ventilated area, such as a chemical fume hood.[1]Minimizes inhalation exposure.

Handling and Disposal Protocols

Storage and Handling:

  • Storage Conditions: Upon receipt, store this compound at -20°C in a desiccated, sealed container, protected from light and moisture.[2][3] The compound is a white to light yellow solid.[4]

  • Handling Precautions:

    • Equilibrate the container to room temperature before opening to prevent moisture condensation.

    • Handle exclusively in a well-ventilated area or a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use freshly prepared solutions, as the NHS ester group is moisture-sensitive.[2]

    • Do not eat, drink, or smoke in the handling area.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Equilibrate Reagent Equilibrate Reagent Weigh in Fume Hood Weigh in Fume Hood Equilibrate Reagent->Weigh in Fume Hood Prevent Condensation Prepare Dry Solvents Prepare Dry Solvents Dissolve Reagent Dissolve Reagent Prepare Dry Solvents->Dissolve Reagent Weigh in Fume Hood->Dissolve Reagent Use Freshly Add to Reaction Add to Reaction Dissolve Reagent->Add to Reaction Monitor Progress Monitor Progress Add to Reaction->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Decontaminate Glassware Decontaminate Glassware Quench Reaction->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste

Experimental workflow for this compound.

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • For small spills, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.

Disposal Plan:

  • Waste Disposal: Dispose of unused reagent and contaminated materials in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or with general laboratory waste.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.

Hazard Identification and First Aid

Based on data for similar NHS carbonate esters, this compound is presumed to have the following hazards.

HazardGHS ClassificationPrecautionary Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed.
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
Respiratory Irritation Category 3H335: May cause respiratory irritation.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

This guide is intended to provide essential information for the safe handling of this compound. Always refer to the full Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-NHS carbonate
Reactant of Route 2
Reactant of Route 2
endo-BCN-NHS carbonate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.